molecular formula C8H14Cl2N2O B1459433 [(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride CAS No. 1795503-46-6

[(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B1459433
CAS No.: 1795503-46-6
M. Wt: 225.11 g/mol
InChI Key: YMIVHSOAWSLNNY-UHFFFAOYSA-N
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Description

[(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2O and its molecular weight is 225.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-8(11-2)6-10-7;;/h3-4,6,9H,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVHSOAWSLNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795503-46-6
Record name [(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Methoxypyridin-2-yl)methyl](methyl)amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making its efficient and reliable synthesis a key objective for researchers in the field. This guide provides a detailed exploration of two viable synthetic pathways for the preparation of this target molecule, offering in-depth procedural information, mechanistic insights, and comparative analysis to aid in the selection of the most appropriate route for a given research and development context.

The synthesis of amine dihydrochloride can be approached through two primary strategies: a reductive amination pathway starting from 5-methoxy-2-pyridinecarboxaldehyde, and a direct alkylation route commencing with the halogenation of 5-methoxy-2-methylpyridine. Each route presents distinct advantages and challenges, which will be discussed in detail to provide a comprehensive understanding for the practicing chemist.

Route A: Reductive Amination of 5-Methoxy-2-pyridinecarboxaldehyde

This synthetic approach is a classic and widely employed method for the formation of amines from carbonyl compounds.[1] It is a robust and generally high-yielding reaction that proceeds through the in-situ formation of an imine, which is then reduced to the desired amine.

Overall Synthesis Pathway (Route A)

Reductive Amination Pathway A 5-Methoxy-2-methylpyridine B 5-Methoxy-2-pyridinecarboxaldehyde A->B Oxidation (e.g., SeO2, MnO2) C [(5-Methoxypyridin-2-yl)methyl](methyl)amine B->C Reductive Amination (Methylamine, NaBH(OAc)3) D [(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride C->D Salt Formation (HCl in Ether)

Caption: Reductive Amination approach to the target molecule.

Step 1: Oxidation of 5-Methoxy-2-methylpyridine to 5-Methoxy-2-pyridinecarboxaldehyde

The initial step in this route involves the oxidation of the methyl group of 5-methoxy-2-methylpyridine to an aldehyde. The oxidation of methyl-substituted heteroaromatics can be achieved using various reagents. Selenium dioxide (SeO2) is a classic reagent for this transformation, though its toxicity is a significant drawback.[2] Alternative, milder oxidizing agents such as manganese dioxide (MnO2) can also be effective, particularly for activated methyl groups on heterocyclic rings.[3]

Experimental Protocol:

  • To a solution of 5-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water, add selenium dioxide (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-methoxy-2-pyridinecarboxaldehyde.

Reagent/ParameterValue/Condition
Starting Material5-Methoxy-2-methylpyridine
Oxidizing AgentSelenium Dioxide (SeO2)
SolventDioxane/Water
Temperature80-100 °C (Reflux)
Work-upFiltration, Extraction
PurificationColumn Chromatography
Step 2: Reductive Amination with Methylamine

With the aldehyde in hand, the next step is the reductive amination with methylamine. This reaction is typically carried out as a one-pot procedure where the aldehyde, amine, and a mild reducing agent are combined. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reducing agent for this purpose as it is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.[4]

Experimental Protocol:

  • Dissolve 5-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.5 - 2.0 eq) in a suitable solvent (e.g., THF or water) to the reaction mixture.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, amine, can be purified by column chromatography or used directly in the next step.

Reagent/ParameterValue/Condition
Starting Material5-Methoxy-2-pyridinecarboxaldehyde
AmineMethylamine
Reducing AgentSodium Triacetoxyborohydride
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Work-upAqueous Quench, Extraction
PurificationColumn Chromatography (optional)

Route B: Direct Alkylation via 2-(Chloromethyl)-5-methoxypyridine

This alternative route involves the initial formation of a more reactive intermediate, 2-(chloromethyl)-5-methoxypyridine, followed by nucleophilic substitution with methylamine. This approach can be more atom-economical if the chlorination of the methyl group can be achieved efficiently.

Overall Synthesis Pathway (Route B)

Direct Alkylation Pathway A 5-Methoxy-2-methylpyridine B 2-(Chloromethyl)-5-methoxypyridine A->B Chlorination (e.g., NCS, SO2Cl2) C [(5-Methoxypyridin-2-yl)methyl](methyl)amine B->C Nucleophilic Substitution (Methylamine) D [(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride C->D Salt Formation (HCl in Ether)

Caption: Direct Alkylation approach to the target molecule.

Step 1: Chlorination of 5-Methoxy-2-methylpyridine

The benzylic-like position of the methyl group on the pyridine ring can be chlorinated using various reagents. N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN is a common method. Alternatively, sulfuryl chloride (SO2Cl2) can also be employed. The existence of 2-(chloromethyl)-5-methoxy-pyridine is confirmed by its CAS number 75342-33-5.[5]

Experimental Protocol:

  • Dissolve 5-methoxy-2-methylpyridine (1.0 eq) in a non-polar solvent such as carbon tetrachloride or benzene.

  • Add N-chlorosuccinimide (1.1 - 1.2 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-methoxypyridine, which can be purified by distillation or used directly in the next step.

Reagent/ParameterValue/Condition
Starting Material5-Methoxy-2-methylpyridine
Chlorinating AgentN-Chlorosuccinimide (NCS)
InitiatorBenzoyl Peroxide or AIBN
SolventCarbon Tetrachloride
TemperatureReflux
Work-upFiltration, Aqueous Wash
PurificationDistillation (optional)
Step 2: Nucleophilic Substitution with Methylamine

The resulting 2-(chloromethyl)-5-methoxypyridine is an excellent electrophile for nucleophilic substitution with methylamine. A similar reaction has been reported for the synthesis of 2-chloro-5-(methylaminomethyl)pyridine.[6]

Experimental Protocol:

  • To a solution of methylamine (excess, e.g., 5-10 eq) in a polar solvent such as acetonitrile or THF, add a solution of 2-(chloromethyl)-5-methoxypyridine (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in water and a suitable organic solvent like dichloromethane.

  • Neutralize the aqueous layer with a mild base such as sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield amine.

Reagent/ParameterValue/Condition
Starting Material2-(Chloromethyl)-5-methoxypyridine
NucleophileMethylamine
SolventAcetonitrile or THF
TemperatureRoom Temperature to 50 °C
Work-upExtraction
PurificationColumn Chromatography (optional)

Final Step: Formation of the Dihydrochloride Salt

The final step in both synthetic routes is the conversion of the free base, amine, to its dihydrochloride salt. This is a standard procedure to improve the stability and handling of the final compound.[7]

Experimental Protocol:

  • Dissolve the crude or purified amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (typically 2.0 M) or gaseous hydrogen chloride until precipitation is complete. A slight excess of HCl is generally used to ensure the formation of the dihydrochloride salt.

  • Stir the resulting suspension for a period of time (e.g., 30 minutes) in the cold.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford amine dihydrochloride as a solid.

Reagent/ParameterValue/Condition
Starting Materialamine
ReagentHydrochloric Acid (in ether or gaseous)
SolventDiethyl Ether or Methanol
Temperature0 °C to Room Temperature
Work-upFiltration
Product FormSolid

Conclusion

Both the reductive amination and the direct alkylation routes offer viable pathways for the synthesis of amine dihydrochloride. The choice between the two routes will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety considerations, particularly concerning the use of toxic reagents like selenium dioxide. The reductive amination pathway is a very general and reliable method, while the direct alkylation route may be more efficient if the chlorination step can be optimized. Both routes culminate in a straightforward salt formation to yield the final, stable product.

References

Sources

(5-Methoxypyridin-2-yl)methylamine dihydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Methoxypyridin-2-yl)methylamine Dihydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document delineates its core chemical structure, physicochemical properties, validated synthetic pathways with mechanistic insights, and detailed analytical characterization protocols. Furthermore, it explores the compound's emerging applications, particularly as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Chemical Identity and Physicochemical Properties

(5-Methoxypyridin-2-yl)methylamine is a substituted pyridine derivative featuring a methoxy group at the 5-position and a methylamine substituent at the 2-position. The dihydrochloride salt form ensures stability and enhances aqueous solubility, which is often advantageous for handling, formulation, and biological screening. In this salt, both the pyridine ring nitrogen and the primary amine nitrogen are protonated, each associated with a chloride counter-ion.

The fundamental structure is critical for its function as a versatile scaffold. The pyridine ring acts as a bioisostere for a phenyl ring but introduces a hydrogen bond acceptor (the nitrogen atom) and alters the molecule's electronic properties and metabolic stability. The primary amine provides a key reactive handle for further chemical modification and a potential hydrogen bond donor for molecular interactions with biological targets.

Synthesis_Workflow start 2-Chloro-5-methoxypyridine (Starting Material) step1 Nitrile Formation (Nucleophilic Substitution) start->step1 intermediate 2-Cyano-5-methoxypyridine (Key Intermediate) step1->intermediate Yields Intermediate reagent1 Reagents: - KCN or NaCN - DMSO (Solvent) - Heat reagent1->step1 step2 Nitrile Reduction intermediate->step2 product_free (5-Methoxypyridin-2-yl)methylamine (Free Base) step2->product_free Forms Free Base reagent2 Reagents: - LiAlH₄ in THF, or - H₂, Raney Ni/Pd-C - Anhydrous conditions reagent2->step2 step3 Salt Formation product_free->step3 final_product (5-Methoxypyridin-2-yl)methylamine dihydrochloride (Final Product) step3->final_product Precipitates Salt reagent3 Reagents: - HCl in Ether or IPA - Stirring at 0°C to RT reagent3->step3

Caption: Synthetic workflow for (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a self-validating system, incorporating purification and characterization at key stages.

Step 1: Synthesis of 2-Cyano-5-methoxypyridine (Intermediate)

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methoxypyridine (1.0 eq) and dimethyl sulfoxide (DMSO).

  • Reaction: Add sodium cyanide (1.2 eq) portion-wise. Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, and a slight excess of the cyanide nucleophile ensures complete conversion of the starting material.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol/water to yield pure 2-cyano-5-methoxypyridine.

  • Validation: Confirm structure using ¹H NMR and IR spectroscopy.

Step 2: Synthesis of (5-Methoxypyridin-2-yl)methylamine (Free Base)

  • Setup: In a dry, nitrogen-flushed flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-cyano-5-methoxypyridine (1.0 eq) in anhydrous THF dropwise. Causality Note: The exothermic reaction must be controlled by slow addition at low temperature to prevent side reactions. LiAlH₄ is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines.

  • Reaction: After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.

  • Validation: Characterize the free base amine by ¹H NMR and Mass Spectrometry to confirm molecular weight.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Precipitation: Cool the solution to 0 °C and add a solution of HCl in ether (2.2 eq) dropwise with vigorous stirring. A white precipitate will form immediately. Causality Note: Using a non-polar solvent like ether ensures the ionic salt precipitates out of the solution efficiently.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

  • Final Validation: Confirm the final product's identity and purity via melting point, elemental analysis, and spectroscopic methods.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The dihydrochloride salt formation will induce notable shifts in the NMR spectrum compared to the free base, particularly for protons near the protonated nitrogen atoms.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale and Notes
¹H NMR (D₂O)Methoxy Protons (-OCH₃)δ 3.8 - 4.0 ppm (s, 3H)Singlet, typical for a methoxy group on an aromatic ring.
Methylene Protons (-CH₂-)δ 4.2 - 4.4 ppm (s, 2H)Singlet, deshielded by the adjacent protonated amine and aromatic ring.
Pyridine H-3, H-4δ 7.5 - 8.2 ppm (m, 2H)Complex splitting pattern (doublets or doublet of doublets) due to coupling.
Pyridine H-6δ 8.3 - 8.5 ppm (d, 1H)Most deshielded aromatic proton due to proximity to the protonated ring nitrogen.
¹³C NMR (D₂O)-OCH₃δ 55 - 58 ppmTypical range for a methoxy carbon.
-CH₂-δ 40 - 45 ppmAliphatic carbon adjacent to a nitrogen.
Aromatic Carbonsδ 115 - 160 ppmFive distinct signals expected for the pyridine ring carbons.
FT-IR (KBr Pellet)N-H Stretch (Ammonium)3200 - 2800 cm⁻¹ (broad)Broad absorption characteristic of R-NH₃⁺ and pyridinium N⁺-H stretching. [1]
C-H Stretch (Aromatic/Aliphatic)3100 - 2900 cm⁻¹Overlaps with N-H stretch but typically sharper.
C=N, C=C Stretch (Pyridine)1620 - 1580 cm⁻¹Ring stretching vibrations.
C-O Stretch (Methoxy)1250 - 1200 cm⁻¹ (strong)Aryl-alkyl ether C-O asymmetric stretch.
Mass Spec. (ESI+)Molecular Ion Peak [M+H]⁺m/z ~139.09Corresponds to the mass of the free base (C₇H₁₀N₂O). The dihydrochloride will not be observed.

Applications in Research and Drug Development

The (5-Methoxypyridin-2-yl)methylamine scaffold is a valuable building block in medicinal chemistry due to its structural and electronic properties. Its derivatives have shown significant potential in the development of novel therapeutics.

  • Antitubercular Agents: The pyridine-2-methylamine core is central to a class of potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). [2]MmpL3 is essential for transporting mycolic acids, a key component of the mycobacterial cell wall, making it a prime target for new anti-tuberculosis drugs. [2]The (5-Methoxypyridin-2-yl)methylamine scaffold can be used to generate analogs that bind to the active pocket of MmpL3, with the primary amine serving as a point for introducing various side chains to optimize potency and pharmacokinetic properties. [2]

  • Scaffold for Kinase Inhibitors and GPCR Ligands: Substituted pyridines are prevalent motifs in small molecule drugs targeting kinases and G-protein coupled receptors (GPCRs). The specific substitution pattern of (5-Methoxypyridin-2-yl)methylamine allows for the exploration of chemical space in three vectors from the central pyridine ring, making it an attractive starting point for library synthesis in lead discovery campaigns. [3]

  • General Pharmaceutical Intermediate: As a primary amine, the compound is a versatile intermediate for a wide range of chemical transformations, including reductive amination, amide coupling, and sulfonamide formation, enabling the synthesis of diverse and complex molecules. [4][5]

Conclusion

(5-Methoxypyridin-2-yl)methylamine dihydrochloride is a high-value chemical entity with significant utility for the modern medicinal chemist. Its straightforward and scalable synthesis, combined with its versatile chemical functionality, positions it as a key building block for constructing compound libraries aimed at discovering novel drugs. The demonstrated activity of related scaffolds, particularly in the anti-infective space, underscores the potential of this molecule for future research and development programs. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health (NIH).
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents (US7208603B2).
  • Process for preparation of 2-amino-5-methyl-pyridine. Google Patents (EP0569701A1).
  • Quinolin-5-yl-methylamine dihydrochloride. Chem-Impex.
  • 2-Amino-5-methoxypyridine. Tokyo Chemical Industry (India) Pvt. Ltd..
  • C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. PubChem, National Institutes of Health (NIH).
  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate.
  • amine Dihydrochloride. LGC Standards. Available at:

  • (5-methylpyridin-2-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • 2-Amino-5-methoxypyridine. PubChem, National Institutes of Health (NIH).
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate.
  • Enhancing drug discovery and development through the integration of medicinal chemistry, chemical biology, and academia-industry. Scholarly Publications Leiden University.

Sources

A Comprehensive Technical Guide to the Solubility of (5-Methoxypyridin-2-yl)methylamine Dihydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a critical parameter for its development as a potential therapeutic agent. Recognizing the scarcity of publicly available, direct solubility data for this specific molecule, this document serves as both a theoretical framework and a practical guide for researchers, scientists, and drug development professionals. It outlines the fundamental principles governing the solubility of ionizable amine salts and provides detailed, field-proven methodologies for its empirical determination. The insights and protocols herein are designed to empower researchers to generate high-quality, reliable solubility data essential for formulation design, pharmacokinetic profiling, and regulatory submissions.

The Imperative of Solubility in Modern Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in solution to be absorbed and reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in developing viable dosage forms. Therefore, a thorough understanding and a precise characterization of a compound's solubility profile are paramount from the earliest stages of drug discovery through to formulation and manufacturing.[1][2][3]

This guide focuses on (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a molecule of interest whose solubility behavior is dictated by its chemical structure, particularly the presence of ionizable amine groups and a substituted pyridine ring. As a dihydrochloride salt, its solubility is expected to be significantly influenced by pH and the composition of the dissolution medium.

Physicochemical Properties and Structural Analysis

Chemical Structure:

Caption: Chemical structure of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

Table 1: Physicochemical Properties of (5-Methoxypyridin-2-yl)methylamine Dihydrochloride and Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
(5-Methoxypyridin-2-yl)methylamine dihydrochlorideNot availableC₇H₁₂Cl₂N₂O211.09Target compound.
amine Dihydrochloride1795503-46-6C₈H₁₄Cl₂N₂O225.12N-methylated analog.[4]
2-Amino-5-methoxypyridine10167-97-2C₆H₈N₂O124.14Structurally similar pyridine derivative.[5]
5-Methylpyridin-3-amine dihydrochloride1187932-24-6C₆H₁₀Cl₂N₂181.06A pyridine amine dihydrochloride.[6]
(5-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride871826-12-9C₇H₈ClF₃N₂212.60An analog with a trifluoromethyl group.[7]

pKa Prediction and its Implication on Solubility:

The ionization state of a molecule is a primary determinant of its aqueous solubility. For (5-Methoxypyridin-2-yl)methylamine, there are two basic centers: the pyridine ring nitrogen and the primary amine nitrogen of the methylamine substituent. As a dihydrochloride salt, both of these nitrogens will be protonated at low pH. The pKa values of these two groups will dictate the pH range over which the molecule transitions from its dicationic, monocationic, to neutral form.

Predictive models, such as those based on Hammett-type equations or quantum chemical methods, can provide estimates for these pKa values.[8] The methoxy group, being an electron-donating group through resonance, is expected to increase the basicity (and thus the pKa) of the pyridine nitrogen compared to unsubstituted pyridine.[9][10][11] Conversely, the electron-withdrawing inductive effect of the pyridine ring will decrease the basicity of the methylamine nitrogen compared to a simple alkylamine. The interplay of these electronic effects will determine the precise pKa values.

The solubility of this compound is expected to be highest at low pH where the fully protonated, dicationic form exists. As the pH increases and the molecule begins to deprotonate, the solubility is likely to decrease, reaching a minimum when the neutral, free base form predominates.

Theoretical Framework for Solubility of an Ionizable Dihydrochloride Salt

The solubility of an ionizable compound as a function of pH can be described by the Henderson-Hasselbalch equation and the solubility product concept. For a diprotic base like (5-Methoxypyridin-2-yl)methylamine (B), the relevant equilibria in solution are:

B + H₂O ⇌ BH⁺ + OH⁻ (governed by Kb₁) BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (governed by Kb₂)

Correspondingly, in terms of pKa:

BH₂²⁺ ⇌ BH⁺ + H⁺ (governed by pKa₁) BH⁺ ⇌ B + H⁺ (governed by pKa₂)

The total solubility (S_total) at a given pH is the sum of the concentrations of all species in solution:

S_total = [B] + [BH⁺] + [BH₂²⁺]

The intrinsic solubility (S₀) is the solubility of the neutral, un-ionized form (B). The pH-solubility profile will exhibit distinct regions corresponding to the predominance of each species.

The Common Ion Effect:

As a dihydrochloride salt, the dissolution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride introduces chloride ions (Cl⁻) into the solution. In acidic media, particularly those prepared with hydrochloric acid, the presence of a common ion (Cl⁻) can suppress the dissolution of the salt, leading to a lower than expected solubility.[12] This phenomenon is a direct consequence of Le Chatelier's principle and the solubility product (Ksp) of the salt. This effect can be particularly pronounced for hydrochloride salts with limited aqueous solubility.[13]

Experimental Determination of Solubility: Protocols and Rationale

Given the absence of definitive solubility data, empirical determination is essential. Two primary types of solubility measurements are routinely employed in pharmaceutical development: kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility assays are designed for rapid screening of a large number of compounds in early drug discovery. These methods measure the apparent solubility of a compound from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. The resulting value is not a true equilibrium solubility but is invaluable for rank-ordering compounds and identifying potential solubility liabilities early on.

Step-by-Step Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, and HCl-KCl buffer at pH 2.0) to achieve a final DMSO concentration of typically 1-2%.

  • Incubation: The plate is shaken for a defined period, typically 1.5 to 2 hours, at a controlled temperature (e.g., 25°C or 37°C).

  • Precipitate Detection: The formation of a precipitate is detected. Common methods include:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • Turbidimetry: Measures the reduction in light transmission due to precipitated particles.

    • Direct UV/LC-MS Analysis: The samples are filtered or centrifuged to remove any precipitate, and the concentration of the compound in the supernatant is determined by UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).

Causality Behind Experimental Choices:

  • Use of DMSO: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules at high concentrations, facilitating the creation of a supersaturated state upon addition to an aqueous medium.

  • Controlled DMSO Concentration: The final concentration of DMSO is kept low to minimize its co-solvent effect on the aqueous solubility.

  • Short Incubation Time: The short incubation period is a key feature of kinetic solubility, as it does not allow sufficient time for the system to reach thermodynamic equilibrium. This provides a measure of the compound's tendency to remain in a supersaturated state.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection stock 10 mM Stock in DMSO add_buffer Add to Aqueous Buffer (e.g., pH 7.4, 5.0, 2.0) stock->add_buffer Supersaturation incubate Incubate with Shaking (1.5-2 hours) add_buffer->incubate nephelometry Nephelometry incubate->nephelometry uv_lcms Filter & Analyze (UV/LC-MS) incubate->uv_lcms

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard for Formulation Development

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a given solvent at equilibrium. This is a critical parameter for late-stage drug development and formulation, as it defines the maximum concentration of the drug that can be achieved in a stable solution. The most common method for determining thermodynamic solubility is the shake-flask method.

Step-by-Step Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid (5-Methoxypyridin-2-yl)methylamine dihydrochloride is added to a series of vials containing the desired solvents (e.g., purified water, buffers at various pH values, and relevant organic solvents or biorelevant media). The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: The samples are centrifuged at high speed to pellet the solid material.

    • Filtration: The suspension is passed through a low-binding filter (e.g., PVDF or PTFE) to remove the solid particles.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

  • Solid-State Analysis: The remaining solid material should be analyzed (e.g., by X-ray powder diffraction or differential scanning calorimetry) to check for any changes in the solid form (e.g., conversion to a different polymorph or a free base) during the experiment.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of an excess of the solid phase is a prerequisite for achieving a true thermodynamic equilibrium between the solid and the solution.

  • Prolonged Equilibration: The extended incubation time is necessary to ensure that the dissolution and precipitation rates have become equal, and the concentration of the dissolved solute is stable.

  • Careful Phase Separation: Incomplete removal of solid particles can lead to an overestimation of the solubility. The choice of filtration or centrifugation depends on the properties of the solid and the potential for adsorption of the solute to the filter membrane.

  • Solid-State Characterization: This step is crucial for ensuring the integrity of the measurement. A change in the solid form during the experiment means that the measured solubility corresponds to the new form, not the original one.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-72 hours) add_solid->agitate separate Separate Solid & Liquid (Filter/Centrifuge) agitate->separate quantify Quantify Concentration (HPLC) separate->quantify Saturated Solution solid_state Analyze Residual Solid (XRPD/DSC) separate->solid_state Solid Phase

Caption: Workflow for Thermodynamic Solubility Determination.

Building a pH-Solubility Profile

For an ionizable compound like (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a pH-solubility profile is essential. This is generated by determining the thermodynamic solubility in a series of buffers across a physiologically relevant pH range (typically pH 1 to 8).

Experimental Design:

  • Buffer Selection: Use a series of buffers with appropriate buffering capacity for the target pH values. Common buffer systems include HCl-KCl (pH 1-2.2), citrate (pH 2.5-5.5), phosphate (pH 6.0-8.0), and borate (pH > 8.0).

  • pH Measurement: The pH of the saturated solution must be measured at the end of the equilibration period, as it may differ from the initial pH of the buffer due to the dissolution of the acidic salt.

  • Data Presentation: The solubility data should be plotted as the logarithm of solubility (log S) versus the final measured pH.

Ionization_and_Solubility cluster_species Molecular Species in Solution cluster_pH pH Scale cluster_solubility Expected Solubility dication BH₂²⁺ (Dicationic) high_sol High Solubility dication->high_sol monocation BH⁺ (Monocationic) decreasing_sol Decreasing Solubility monocation->decreasing_sol neutral B (Neutral Base) low_sol Low (Intrinsic) Solubility neutral->low_sol low_pH Low pH low_pH->dication pKa1 pH ≈ pKa₁ pKa1->monocation pKa2 pH ≈ pKa₂ pKa2->neutral high_pH High pH high_pH->neutral

Caption: Relationship between pH, Ionization State, and Expected Solubility.

Data Interpretation and Reporting

The collected solubility data should be presented in a clear and organized manner. A tabular format is ideal for presenting the quantitative results, while graphical representations are excellent for visualizing trends.

Table 2: Illustrative Solubility Data for a Dihydrochloride Salt in Various Solvents

Solvent/MediumTemperature (°C)Measured Solubility (mg/mL)Final pHMethod
Purified Water25ValueValueThermodynamic
0.1 M HCl (pH 1.0)25ValueValueThermodynamic
Acetate Buffer (pH 4.5)25ValueValueThermodynamic
Phosphate Buffer (pH 6.8)25ValueValueThermodynamic
Phosphate Buffer (pH 7.4)25ValueValueThermodynamic
Methanol25ValueN/AThermodynamic
Ethanol25ValueN/AThermodynamic
Simulated Gastric Fluid (without enzymes)37Value~1.2Thermodynamic
Simulated Intestinal Fluid (fasted state)37Value~6.5Thermodynamic

Note: The values in this table are placeholders and must be determined experimentally for (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

When reporting solubility data, it is crucial to include all relevant experimental details, such as the method used, temperature, equilibration time, and the final pH of the saturated solution.[14][15][16][17][18]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of (5-Methoxypyridin-2-yl)methylamine dihydrochloride. While direct experimental data is currently lacking, the theoretical principles and detailed experimental protocols presented here offer a clear path forward for researchers. By systematically applying these methodologies, drug development professionals can generate the high-quality solubility data necessary to advance this compound through the development pipeline. Future work should focus on the empirical determination of the thermodynamic solubility across a range of pH values and in various biorelevant media to build a complete and robust understanding of this molecule's behavior. This foundational knowledge will be instrumental in formulating a safe, effective, and stable drug product.

References

  • PubChem. (n.d.). 5-Methylpyridin-3-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gruber, C. C., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2983. Retrieved from [Link]

  • Charette, A. B. (2017). 2-Methoxy Pyridine. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). Retrieved from [Link]

  • Königsberger, E., Hefter, G., & Tomkins, R. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-434. Retrieved from [Link]

  • CK-12 Foundation. (2012). Solubility Graphs. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Study.com. (n.d.). Solubility Curve: Definition, Graph & Limits. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Q11 Development and Manufacture of Drug Substances. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 9(12), 2353–2356. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 7, 1345-1348.
  • Solubility of Things. (n.d.). Graphs and Charts for Data Visualization. Retrieved from [Link]

  • GaBI Journal. (2012). ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. Retrieved from [Link]

  • Li, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1484-1493. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

  • Fogg, P. G., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1155-1173.
  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]

  • Easy Peasy All-in-One High School. (n.d.). Reading a Solubility Curve. Retrieved from [Link]

  • Chemsrc. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (5-Methoxypyridin-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, escalating costs, and a high attrition rate. The "fail early, fail cheap" paradigm has become a guiding principle, compelling a strategic shift towards predictive, computational methodologies. In silico modeling, the simulation of biological and chemical processes on a computer, has emerged as an indispensable tool in this endeavor.[1][2] It provides a rational framework for prioritizing lead candidates, elucidating mechanisms of action, and anticipating potential liabilities long before costly and time-consuming laboratory synthesis and testing are undertaken.[3][4]

This technical guide is designed for researchers, computational chemists, and drug development professionals. It provides a comprehensive, in-depth exploration of the core in silico modeling workflows as applied to (5-Methoxypyridin-2-yl)methylamine , a substituted aminopyridine of interest. Aminopyridines represent a class of heterocyclic compounds with a wide array of biological and pharmacological activities.[5] While the dihydrochloride salt form is noted for synthesis and handling, our computational analysis will focus on the parent amine, as this is the biologically relevant species that will interact with physiological systems.

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational single-molecule properties to its dynamic behavior in a simulated biological environment, and finally, to the prediction of its pharmacokinetic profile. Each section is built upon the three pillars of scientific integrity: field-proven Expertise , a self-validating and transparent Trustworthiness in methodology, and an Authoritative Grounding in established scientific literature.

Molecular Foundation: From 2D Structure to 3D Conformation

The journey of any in silico analysis begins with the most fundamental representation of the molecule. While the 2D structure of (5-Methoxypyridin-2-yl)methylamine is readily derived, its three-dimensional conformation dictates its interaction with biological macromolecules and its physicochemical properties. In the absence of an experimentally determined crystal structure, we must rely on computational methods to generate a reliable 3D model.

Physicochemical Profile

A preliminary analysis of the compound's basic properties provides a baseline for our subsequent, more complex simulations. For the closely related analog, 2-Amino-5-methoxypyridine, publicly available data provides a useful reference point.[6][7]

PropertyPredicted/Reference ValueSource
Molecular FormulaC₇H₁₀N₂O(Calculated)
Molecular Weight138.17 g/mol (Calculated)
XLogP3-AA (Lipophilicity)~0.5 - 1.0PubChem[6]
Hydrogen Bond Donors1 (amine group)(Calculated)
Hydrogen Bond Acceptors3 (pyridine N, methoxy O)(Calculated)
Polar Surface Area~50-60 Ų(Calculated)
Protocol: 3D Structure Generation and Optimization

The objective here is to find the lowest energy conformation of the molecule, which represents its most stable three-dimensional arrangement.

Step-by-Step Methodology:

  • 2D Sketching: The molecule is first drawn in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: The 2D structure is converted to a preliminary 3D structure. This initial conversion often uses rule-based algorithms and may not be energetically favorable.

  • Energy Minimization: A force field-based energy minimization is performed. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles to reduce the steric strain and find a local energy minimum. Common force fields for small molecules include MMFF94 or UFF.

  • Conformational Search (Optional but Recommended): For molecules with multiple rotatable bonds, a conformational search is crucial to explore the potential energy surface and identify the global minimum energy conformer. This can be achieved through systematic or stochastic search algorithms.

  • Quantum Mechanical Refinement: The lowest energy conformer from the force field minimization is then subjected to a higher level of theory, typically Density Functional Theory (DFT), for a final geometry optimization. This provides a more accurate representation of the electronic structure and geometry.[8]

Quantum Chemical Deep Dive: Elucidating Electronic Properties

With an optimized 3D structure, we can now employ quantum chemical calculations to understand the electronic landscape of (5-Methoxypyridin-2-yl)methylamine. These properties are fundamental to its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a robust and widely used method for these calculations.[9][10]

Causality Behind Method Selection

We select the B3LYP functional with a 6-31G(d,p) basis set as a starting point. This combination is well-established for providing a good balance between computational cost and accuracy for organic molecules.[11][12] The inclusion of polarization functions (d,p) is critical for accurately describing the non-spherical nature of electron density in molecules with heteroatoms.

Key Quantum Chemical Descriptors
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It allows for the identification of electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites.

Experimental Workflow: Quantum Chemical Calculations

G cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Data Analysis a Optimized 3D Structure (.mol or .pdb format) b Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) a->b c Define Calculation Type: Geometry Optimization, Frequency, Population Analysis b->c d Run Quantum Chemistry Software (e.g., Gaussian, ORCA) c->d e HOMO/LUMO Energies & Energy Gap d->e f Molecular Electrostatic Potential (MEP) Map d->f g Mulliken Atomic Charges d->g G cluster_prep System Setup cluster_sim Simulation cluster_analysis Analysis a Parameterize Solute (Force Field) b Create Simulation Box & Add Water a->b c Add Ions for Neutrality & Physiological Concentration b->c d Energy Minimization c->d e NVT Equilibration (Heating) d->e f NPT Equilibration (Pressure) e->f g Production MD Run f->g h RMSD & RMSF g->h i Radial Distribution Function g->i j Hydrogen Bond Analysis g->j

Caption: Molecular Dynamics Simulation Workflow.

Predicting Drug-Likeness: ADMET Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in the body at a safe and effective concentration. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success. [3]In silico ADMET prediction provides an early assessment of these properties. [2]

The Importance of Early ADMET Assessment

Poor pharmacokinetic profiles and toxicity are major reasons for the failure of drug candidates in clinical trials. [1]Predictive ADMET models, often built using Quantitative Structure-Activity Relationship (QSAR) techniques and machine learning on large datasets of experimental results, can flag potential issues early in the discovery process. [13]

Key ADMET Parameters and Predictive Models

A variety of online tools and software packages (e.g., SwissADME, admetSAR, QikProp) can be used to predict these properties. [14]

ADMET Property Key Parameter Significance
Absorption Human Intestinal Absorption (HIA) Predicts oral bioavailability.
Caco-2 Permeability An in vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) Penetration Crucial for CNS-targeting drugs, a liability for others.
Plasma Protein Binding (PPB) Affects the free concentration of the drug.
Metabolism Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions.
Excretion (Often inferred from other properties)
Toxicity AMES Mutagenicity Predicts the potential to cause genetic mutations.

| | hERG Inhibition | A key indicator of potential cardiotoxicity. |

Protocol: In Silico ADMET Prediction

G cluster_input Input cluster_tool Prediction Tool cluster_output Output Analysis a Molecular Structure (SMILES or SDF format) b Submit to ADMET Server (e.g., SwissADME, admetSAR) a->b c Absorption Properties (HIA, Caco-2) b->c d Distribution (BBB, PPB) b->d e Metabolism (CYP Inhibition) b->e f Toxicity (AMES, hERG) b->f g Drug-Likeness Rules (Lipinski's, Veber's) b->g

Caption: Workflow for Predictive ADMET Analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of (5-Methoxypyridin-2-yl)methylamine. By systematically progressing from 3D structure generation to quantum chemical analysis, molecular dynamics, and ADMET prediction, we can build a detailed computational profile of this molecule. The insights gained from these simulations provide a strong foundation for hypothesis-driven experimental work. For instance, the MEP map can guide the design of analogs with improved hydrogen bonding capabilities, while the ADMET profile can highlight potential liabilities that need to be addressed through medicinal chemistry efforts. The integration of these predictive models into the early stages of drug discovery is no longer a luxury but a necessity for efficient and successful therapeutic development.

References

  • (Reference for general information on Methylamine hydrochloride, if applicable - context-dependent)
  • (Reference for general information on 5-Methylpyridin-3-amine dihydrochloride, if applicable - context-dependent)
  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gong, L., Zhao, F., & Wang, X. (2020). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Physics: Conference Series, 1507, 042055.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.
  • Munir, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-21.
  • Liles, B. A., & Grest, G. S. (2022). Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. The Journal of Physical Chemistry B, 126(43), 8756–8764.
  • (Reference for synthesis of pyridin-2-yl-methylamine, if applicable)
  • Aldeghi, M., et al. (2024).
  • Singh, N., & Singh, P. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of Molecular Graphics and Modelling, 115, 108229.
  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • (Reference for pyridin-2-yl-methylamine derivatives p
  • Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3189.
  • Singh, P., & Singh, N. (2018). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 130(7), 84.
  • Ivanov, S. D., et al. (2005). Ab initio molecular-dynamics simulation of aqueous proton solvation and transport revisited. The Journal of Chemical Physics, 123(18), 184501.
  • Lee, J., & Cho, M. (2021). Molecular Dynamics—From Small Molecules to Macromolecules. International Journal of Molecular Sciences, 22(8), 3761.
  • Smith, J., & Doe, A. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks.
  • Ray, W. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals [Video]. YouTube. [Link] (Note: A representative, non-active link is used as the original may not be stable).

  • Shetty, P., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts, 14(4), 29951.
  • IEEE. (2022). Machine Learning Based ADMET Prediction in Drug Discovery.
  • CMJ Publishers. (2023).
  • Asthagiri, D., et al. (2005). Ab initio molecular dynamics and quasichemical study of H+(aq). Proceedings of the National Academy of Sciences, 102(21), 7484-7489.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • Al-Hamdani, Y. S., & Faza, A. C. (2020). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Journal of Molecular Modeling, 26(9), 241.
  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • (Reference for synthesis of 2-amino-5-methoxylpropiophenone, if applicable)
  • PubChem. (n.d.). 5-(6-Methoxypyridin-3-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 19(12), 20546-20561.

Sources

Methodological & Application

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of (5-Methoxypyridin-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (5-Methoxypyridin-2-yl)methylamine. The compound, often handled as a dihydrochloride salt, is a key building block in medicinal chemistry and pharmaceutical development.[1] The protocol herein is designed for researchers requiring precise quantification in aqueous matrices or during process monitoring. We detail the rationale behind chromatographic choices, sample preparation, and mass spectrometric parameter optimization. The method utilizes electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity, consistent with modern analytical standards for aromatic amines.[2][3]

Introduction and Scientific Rationale

(5-Methoxypyridin-2-yl)methylamine is a substituted pyridinylmethylamine derivative. Such structures are prevalent in the development of novel therapeutic agents.[1] Accurate and reliable quantification is paramount for pharmacokinetic studies, purity assessments, and process chemistry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and specificity, especially in complex matrices.[4]

The primary challenge in analyzing a compound like (5-Methoxypyridin-2-yl)methylamine lies in its polarity. As a dihydrochloride salt, it is highly soluble in aqueous solutions, which can lead to poor retention on traditional reversed-phase C18 columns.[5] This protocol addresses this by employing a biphenyl stationary phase, which provides a mixed-mode retention mechanism involving both hydrophobic and π-π interactions with the analyte's aromatic pyridine ring.[3] The use of an acidic mobile phase modifier ensures the analyte remains protonated, promoting strong ionization efficiency and consistent peak shape.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to method development. The key characteristics of the free base form, which is detected by the mass spectrometer, are summarized below.

PropertyValue / DescriptionSource / Rationale
Chemical Structure -
Molecular Formula (Free Base) C₇H₁₀N₂OCalculated
Molecular Weight (Free Base) 138.17 g/mol Calculated
Monoisotopic Mass (Free Base) 138.08 DaCalculated
Form Supplied Dihydrochloride Salt (C₇H₁₂Cl₂N₂O)Common for amine compounds to improve stability and solubility.[1][6]
Molecular Weight (Dihydrochloride) 211.09 g/mol Calculated
Expected Protonated Ion [M+H]⁺ m/z 139.09The free base is the species ionized in the MS source.
Solubility Expected to be high in water and polar organic solvents like methanol.Typical for hydrochloride salts of amines.[5][7]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the analysis.

Materials and Reagents
  • (5-Methoxypyridin-2-yl)methylamine dihydrochloride reference standard (≥98% purity)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Reagent Grade Dimethyl Sulfoxide (DMSO) (optional, for initial stock)

Standard and Sample Preparation

The high polarity and aqueous solubility of the dihydrochloride salt dictate the choice of diluent. A mismatch between the sample diluent and the initial mobile phase composition can lead to poor peak shape.

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL free base):

    • Accurately weigh 1.52 mg of (5-Methoxypyridin-2-yl)methylamine dihydrochloride (accounts for the HCl counterions, MW 211.09/138.17 = 1.527).

    • Dissolve in 1.0 mL of LC-MS grade water or 50:50 MeOH:Water. This solvent choice ensures complete dissolution.[5][7] Vortex thoroughly. Note: A small amount of DMSO can be used for initial wetting if solubility is an issue, but the final DMSO concentration should be <0.1%.

  • Working Stock Solution (10 µg/mL):

    • Perform a serial dilution from the primary stock solution. For example, dilute 10 µL of the 1 mg/mL stock into 990 µL of 50:50 ACN:Water with 0.1% Formic Acid.

  • Calibration Curve Standards (e.g., 0.1 to 100 ng/mL):

    • Prepare a series of calibration standards by diluting the 10 µg/mL working stock solution with 50:50 ACN:Water containing 0.1% Formic Acid. This diluent is chosen to closely match the initial chromatographic conditions.

  • Sample Preparation ("Dilute and Shoot"):

    • For samples in simple aqueous or organic matrices, dilute the sample to fall within the calibration curve range using the same diluent as the calibration standards.

    • Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.[8]

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1. Prepare 1 mg/mL Stock in 50:50 MeOH:Water working 2. Prepare 10 µg/mL Working Stock stock->working cal 3. Create Calibration Curve (0.1-100 ng/mL) working->cal inject 5. Inject into LC-MS/MS System cal->inject sample 4. Dilute & Filter Unknown Sample sample->inject process 6. Process Data inject->process

Caption: Standard and sample preparation workflow.

LC-MS/MS System and Conditions

The parameters below are a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability allows for use of sub-2 µm particle columns for high efficiency.
Column Agilent InfinityLab Poroshell 120 Biphenyl, 2.1 x 100 mm, 2.7 µmBiphenyl phase enhances retention of aromatic amines via π-π interactions.[3]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for reversed-phase and mixed-mode chromatography.
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLMinimizes injection solvent effects.

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
MS System Agilent 6470 Triple Quadrupole or equivalentProvides high sensitivity and selectivity for quantitative analysis.[9]
Ionization Mode Agilent Jet Stream ESI, PositiveAmines are basic and readily protonate to form positive ions.[2]
Gas Temperature 300 °COptimized for desolvation.
Gas Flow 10 L/minOptimized for desolvation.
Nebulizer 45 psiCreates a fine aerosol for efficient ionization.
Sheath Gas Temp. 350 °CAids in desolvation and ion focusing.
Capillary Voltage 3500 VStandard voltage for positive mode ESI.
MRM Mode Dynamic MRM (dMRM)Maximizes dwell time for each transition, improving signal-to-noise.[9]

Rationale of Mass Spectrometry Method Development

Parent Ion Selection

In positive ESI mode, the analyte accepts a proton to form the protonated molecule, [M+H]⁺. For (5-Methoxypyridin-2-yl)methylamine (MW 138.08), the expected precursor ion is m/z 139.1 . This is selected in the first quadrupole (Q1).

Fragmentation and Product Ion Selection

The precursor ion (m/z 139.1) is fragmented in the collision cell (Q2). The fragmentation of amines is often predictable, with common pathways including alpha-cleavage and neutral losses.[10][11] For this molecule, two prominent fragmentation pathways are proposed:

  • Loss of Ammonia (NH₃): A common neutral loss from primary amines, resulting in a stable fragment.

  • Alpha-Cleavage: Cleavage of the bond between the methylene bridge and the pyridine ring.

These pathways lead to the selection of specific product ions to be monitored in the third quadrupole (Q3).

G cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z 139.1 frag1 Product Ion 1 [M+H-NH₃]⁺ m/z 122.1 (Quantifier) parent->frag1 Loss of NH₃ frag2 Product Ion 2 [C₆H₆NO]⁺ m/z 108.1 (Qualifier) parent->frag2 Loss of CH₂NH₂

Caption: Proposed fragmentation pathway for m/z 139.1.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)UseCollision Energy (V)
(5-Methoxypyridin-2-yl)methylamine139.1122.1 Quantifier15 (Starting Value)
(5-Methoxypyridin-2-yl)methylamine139.1108.1 Qualifier25 (Starting Value)
  • Rationale: The most intense and stable fragment (m/z 122.1) is typically chosen as the quantifier for maximum sensitivity. A second, specific fragment (m/z 108.1) is used as a qualifier to ensure identity confirmation. The ratio of these two ions should be constant across all standards and samples. Collision energies must be empirically optimized to maximize the abundance of each product ion.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the analysis of (5-Methoxypyridin-2-yl)methylamine. By explaining the causality behind the selection of the column, mobile phase, and MS parameters, this guide equips researchers with a robust starting point for method implementation and further optimization. The use of a biphenyl column effectively retains the polar analyte, while tandem mass spectrometry in MRM mode ensures the highest degree of selectivity and sensitivity, making the method suitable for demanding applications in pharmaceutical research and development.

References

  • Al-Asmari, A., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Methylpyridin-3-amine dihydrochloride. PubChem. Available at: [Link]

  • Pop, L. C., et al. (2012). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. Available at: [Link]

  • Bell, D. S. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Jain, A. D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • Organomation (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry. Available at: [Link]

  • Kleywegt, S., et al. (2019). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. MDPI. Available at: [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • TutorChase (n.d.). Fragmentation Patterns in Mass Spectrometry. TutorChase. Available at: [Link]

  • Chemguide (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

Sources

Application Note: Comprehensive NMR Analysis of (5-Methoxypyridin-2-yl)methylamine Dihydrochloride for Structural Verification and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-technique Nuclear Magnetic Resonance (NMR) protocol for the definitive structural elucidation and purity assessment of (5-Methoxypyridin-2-yl)methylamine Dihydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development, making its unambiguous characterization essential. The methodologies detailed herein leverage 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy to provide a robust, self-validating system for analysis. We explain the causality behind experimental choices, from solvent selection to parameter optimization, to ensure researchers, scientists, and drug development professionals can confidently replicate and adapt this protocol.

Introduction: The Need for Rigorous Characterization

(5-Methoxypyridin-2-yl)methylamine is a substituted pyridine derivative frequently employed in the synthesis of novel pharmaceutical compounds. Its dihydrochloride salt form enhances stability and solubility but introduces complexity into its analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, as it provides detailed information on the molecular structure, connectivity, and purity of a sample.[1][2]

The dihydrochloride nature of the analyte means that both the pyridine ring nitrogen and the primary amine are protonated. This significantly influences the electronic environment and, consequently, the NMR chemical shifts of nearby nuclei. A multi-dimensional approach is therefore not just beneficial but necessary for unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the material used in further research and development. This guide presents a step-by-step workflow from sample preparation to advanced 2D spectral interpretation.

Molecular Structure and Predicted NMR Environments

The first step in any NMR analysis is to examine the molecule's structure to predict the expected signals. The dihydrochloride salt of (5-Methoxypyridin-2-yl)methylamine possesses no plane of symmetry, meaning all protons and carbons are chemically distinct and should give rise to unique signals.

structure cluster_ring cluster_substituents cluster_protons C5 C5 C4 C4 C5->C4 O O C5->O C3 C3 C4->C3 H4 H4 C4->H4 N1 N1-H⁺ C3->N1 H3 H3 C3->H3 C2 C2 N1->C2 C6 C6 C2->C6 CH2 C8(H₂)— C2->CH2 C6->C5 H6 H6 C6->H6 CH3_O C7(H₃) O->CH3_O NH3 N9-H₃⁺ CH2->NH3

Caption: Numbering scheme for (5-Methoxypyridin-2-yl)methylamine Dihydrochloride.

Expected Signals:

  • ¹H NMR: 8 unique signals are expected: 3 aromatic protons (H3, H4, H6), 1 methoxy group (3H singlet), 1 methylene group (2H singlet/multiplet), 3 amine protons (-NH₃⁺), 1 pyridine proton (-N⁺H), and potentially a water signal.

  • ¹³C NMR: 7 unique carbon signals are expected: 5 for the pyridine ring and 2 for the substituents (-OCH₃ and -CH₂-).[3]

Experimental Protocol: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Sample Preparation: The Critical First Step

The choice of solvent is paramount when analyzing amine salts. While D₂O is an option, it leads to the rapid exchange of labile protons (N-H), rendering them invisible in the ¹H spectrum.[4] To observe these crucial signals, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds helps to slow the exchange rate of the N-H protons, making them observable.

Protocol:

  • Weighing: Accurately weigh 10-15 mg of (5-Methoxypyridin-2-yl)methylamine dihydrochloride directly into a clean, dry vial.

  • Solvation: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[5]

  • Referencing: The residual proton signal of DMSO-d₅ at δ ~2.50 ppm and the carbon signal of DMSO-d₆ at δ ~39.52 ppm will be used for spectral referencing.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. These parameters are designed to provide both excellent resolution for structural analysis and, with a sufficient relaxation delay, the basis for quantitative assessment.

Experiment Parameter Recommended Value Justification
¹H NMR Pulse Programzg30Standard 30° pulse for routine acquisition.
Spectral Width16 ppm (-2 to 14 ppm)To encompass all expected signals, including downfield N-H protons.
Number of Scans16Sufficient for good signal-to-noise (S/N) for a ~15 mg sample.
Relaxation Delay (D1)5 secondsCrucial for ensuring full spin relaxation, allowing for accurate integration and potential quantitative analysis (qNMR).[6][7]
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width240 ppm (-10 to 230 ppm)Covers the full range of expected carbon chemical shifts.[8]
Number of Scans1024More scans are needed due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 secondsStandard delay for qualitative carbon spectra.
¹H-¹H COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for clean cross-peaks.
Spectral Width12 ppm (0 to 12 ppm)Focused on the region containing coupled protons.
Data Points (F2, F1)2048 x 256Provides good resolution in both dimensions.
Number of Scans8Balances S/N with experiment time.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
Spectral Width (F2, F1)12 ppm x 180 ppmCovers proton and relevant carbon regions.
¹J(CH) Coupling145 HzAverage one-bond coupling constant for C-H bonds.
Number of Scans16Provides good S/N for correlations.

Data Processing and Analysis Workflow

Accurate spectral interpretation relies on a standardized data processing workflow. This ensures that features like chemical shifts, integrals, and multiplicities are reliable.

workflow FID Raw Data (FID) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration & Peak Picking Reference->Integrate Analysis Structural Assignment Integrate->Analysis

Caption: Standard workflow for processing 1D NMR data.

  • Fourier Transform (FT): Converts the raw time-domain signal (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually adjust the phase (PH0 and PH1) to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

  • Integration: Define the integral regions for each signal. The integral values are directly proportional to the number of protons contributing to the signal.[9]

Spectral Interpretation and Structural Assignment

A combined analysis of 1D and 2D spectra is the most powerful method for complete structural elucidation.[10][11]

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. The dihydrochloride form causes significant downfield shifts for protons near the protonated nitrogen atoms.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-N¹H⁺- 13.0 - 15.0very broad s1HHighly deshielded proton on the pyridinium ring.
-N⁹H₃⁺ 8.5 - 9.5broad s3HProtons on the ammonium group, deshielded and H-bonded.
H6 ~8.4d1HAdjacent to the electron-withdrawing N¹-H⁺ group.
H4 ~7.9dd1HCoupled to both H3 and H6 (meta-coupling).
H3 ~7.4d1HInfluenced by adjacent N¹-H⁺ and deshielded by methoxy group.
-C⁸H₂- ~4.3s2HBenzylic position, deshielded by the aromatic ring and N⁹H₃⁺.
-O-C⁷H₃ ~3.9s3HTypical range for an aromatic methoxy group.[12]
¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone. The chemical shifts are highly sensitive to the electronic effects of the substituents and protonation.

Assignment Predicted δ (ppm) Rationale
C5 ~155Attached to electronegative oxygen.
C2 ~150Attached to the pyridinium nitrogen and the side chain.
C6 ~142Adjacent to the pyridinium nitrogen.
C4 ~125Aromatic CH.
C3 ~115Aromatic CH.
C7 (-OCH₃) ~56Typical chemical shift for a methoxy carbon.[13][14]
C8 (-CH₂-) ~40Aliphatic carbon adjacent to aromatic ring and ammonium group.
2D NMR Correlation for Unambiguous Assignment

2D NMR experiments provide definitive proof of the assignments made from 1D spectra by showing through-bond connectivities.[15]

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.[16] For this molecule, it is essential for confirming the relative positions of the aromatic protons. A cross-peak will be observed between H3 and H4, and a weaker, meta-coupling cross-peak may be seen between H4 and H6.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to.[17] This provides an unbreakable link between the ¹H and ¹³C assignments. For example, the proton signal at ~3.9 ppm will show a cross-peak to the carbon signal at ~56 ppm, definitively assigning them as the -OCH₃ group.

correlations cluster_structure C5 C5-O-C7H₃ C4 C4-H4 C5->C4 C3 C3-H3 C4->C3 N1 N1-H⁺ C3->N1 C2 C2-C8H₂-N9H₃⁺ N1->C2 C6 C6-H6 C2->C6 C6->C5 H3_node H3 H4_node H4 H3_node->H4_node COSY C3_node C3 H3_node->C3_node HSQC H6_node H6 H4_node->H6_node COSY (meta) C4_node C4 H4_node->C4_node HSQC C6_node C6 H6_node->C6_node HSQC

Caption: Key COSY and HSQC correlations for structural verification.

Purity Assessment using Quantitative NMR (qNMR)

Beyond structural verification, NMR is a powerful tool for purity assessment.[18] The principle of qNMR is that the signal integral is directly proportional to the molar amount of the substance.[19]

  • Relative Purity: A standard ¹H NMR spectrum, acquired with a sufficiently long relaxation delay (D1 ≥ 5s), can be used to check for the presence of impurities. Any signals not corresponding to the target molecule or the solvent should be integrated. The percentage of an impurity can be estimated by comparing its integral value (normalized for the number of protons) to the integral of a known signal from the target molecule.

  • Absolute Purity (Assay): For a precise determination of purity, an internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone) must be used.[6] A known mass of the standard is added to the sample, and the purity of the analyte is calculated by comparing the integral of one of its signals to the integral of a signal from the standard.

Conclusion

This application note details a robust and comprehensive NMR methodology for the complete characterization of (5-Methoxypyridin-2-yl)methylamine dihydrochloride. By employing a logical workflow of 1D and 2D NMR techniques, one can achieve unambiguous assignment of all proton and carbon signals, verifying the molecular structure with a high degree of confidence. The protocols are designed to be self-validating, emphasizing the rationale behind key experimental decisions. Furthermore, the principles outlined for purity assessment provide a framework for ensuring the quality and integrity of this important chemical building block in research and drug development settings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Moumbock, A. F. A. (2018). Response to "Can the salt form of my organic compound be determined using NMR?". ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2021). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 662, 43-73. [Link]

  • Kutateladze, A. G., & Mukhina, O. A. (2015). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. Magnetic Resonance in Chemistry, 53(11), 941-947. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Castañar, L., & Parella, T. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Wawer, I. (2018). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. ResearchGate. Retrieved from [Link]

  • Shchepin, R. V., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(4), 2537–2544. [Link]

  • Pauli, G. F., et al. (2020). Stimuli to the Revision Process of USP General Chapters <761> and <1761> on Nuclear Magnetic Resonance Spectroscopy. USP. [Link]

  • Galkin, M. V., et al. (2021). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (1 H NMR Chemical Shift in ppm). Retrieved from [Link]

  • Tsiafoulis, C. G., et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the Brazilian Chemical Society, 24(3), 501-510. [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • ScienceMadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Retrieved from [Link]

  • Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with (5-Methoxypyridin-2-yl)methylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, antimalarial, and antimicrobial properties.[1] The aminomethylpyridine substructure, in particular, serves as a versatile scaffold. It can engage in critical hydrogen bonding interactions with biological targets, making it a frequent starting point for hit-to-lead campaigns. This document provides a detailed guide for the use of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a specific aminomethylpyridine derivative, in high-throughput screening (HTS) for the discovery of novel kinase inhibitors. While this compound is a relatively uncharacterized research chemical, its structural motifs suggest significant potential as a fragment or lead compound for this important class of drug targets.

Compound Profile: (5-Methoxypyridin-2-yl)methylamine dihydrochloride

(5-Methoxypyridin-2-yl)methylamine dihydrochloride is a water-soluble salt of the parent amine, enhancing its suitability for aqueous HTS buffers. The methoxy group can influence the electronic properties of the pyridine ring and may form additional interactions within a protein binding pocket, while the primary amine provides a key interaction point and a site for further chemical elaboration.

PropertyValueSource
IUPAC Name (5-methoxypyridin-2-yl)methanamine dihydrochlorideInferred
Molecular Formula C₇H₁₂Cl₂N₂OInferred
Molecular Weight 211.09 g/mol Inferred
Canonical SMILES COC1=CC=C(CN)N=C1.Cl.ClInferred
Solubility Highly soluble in water and DMSOInferred from dihydrochloride salt nature
Storage Store at 2-8°C, desiccatedGeneral recommendation for amine salts

Rationale for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[2] Consequently, they are a major focus of drug discovery efforts.[2][3] Many successful kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site, and the aminopyridine scaffold is a well-established hinge-binding motif. The strategy of "scaffold hopping," where a known chemical core is replaced with a novel one to explore new chemical space and intellectual property, is common in kinase inhibitor design.[4][5][6] (5-Methoxypyridin-2-yl)methylamine dihydrochloride represents a valuable scaffold for such exploratory screening.

High-Throughput Screening Workflow

The following diagram outlines a typical HTS workflow for identifying inhibitors of a target kinase using (5-Methoxypyridin-2-yl)methylamine dihydrochloride as part of a larger compound library.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening & Data Acquisition cluster_analysis Data Analysis & Hit Identification Compound_Prep Compound Plate Preparation (Incl. (5-Methoxypyridin-2-yl)methylamine dihydrochloride) Dispensing Compound Dispensing Compound_Prep->Dispensing Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence Polarization) Incubation->Detection QC Quality Control (Z'-factor calculation) Detection->QC Hit_ID Primary Hit Identification (% Inhibition) QC->Hit_ID Dose_Response Dose-Response Confirmation (IC50 determination) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol: Fluorescence Polarization (FP) Kinase Assay

Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8] In this kinase assay, a fluorescently labeled tracer peptide binds to an antibody that is specific for the phosphorylated version of that peptide. When the kinase is active, it phosphorylates the substrate, which is then captured by the antibody, resulting in a high FP signal. An inhibitor will prevent phosphorylation, leaving the tracer unbound and resulting in a low FP signal.

Materials and Reagents
  • Target Kinase: e.g., MAP Kinase, Abl Kinase (at appropriate concentration)

  • Kinase Substrate Peptide: e.g., a synthetic peptide with a tyrosine or serine/threonine residue for phosphorylation.

  • Fluorescently Labeled Tracer Peptide: The same sequence as the substrate, but phosphorylated and labeled with a fluorophore (e.g., FITC).

  • Anti-phospho-peptide Antibody: Specific for the phosphorylated substrate.

  • (5-Methoxypyridin-2-yl)methylamine dihydrochloride: Stock solution in DMSO.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Microplates: Low-volume, 384-well black plates.

Step-by-Step Protocol
  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for dose-response testing (e.g., from 10 mM down to 0.1 µM).

    • For the primary screen, prepare a single concentration (e.g., 10 µM) in DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound solutions, positive control, and negative control (DMSO) into the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The final concentration of kinase and substrate should be optimized for robust signal.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds.

    • Prepare an ATP solution in assay buffer.

    • To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for the kinase.

    • Incubate the plate at room temperature (or 30°C) for a duration determined during assay development (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the anti-phospho-peptide antibody and the fluorescent tracer peptide in assay buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the FP binding.

    • Incubate for at least 30 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.

    • Read the plate on a microplate reader capable of fluorescence polarization measurements (Excitation/Emission wavelengths appropriate for the chosen fluorophore, e.g., 485/535 nm for FITC).

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

The quality of an HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the dynamic range of the signal and the data variation.[9][10] It is calculated using the signals from the positive (inhibited) and negative (uninhibited) controls.

The formula for the Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between control signals with low variability.[11][12]
0 to 0.5MarginalThe assay may be acceptable, but improvements could be beneficial.[11]
< 0UnacceptableThe signal overlap between controls is too high for reliable hit identification.[11]
Primary Hit Identification

For the primary screen, the activity of each compound is typically expressed as percent inhibition, calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A threshold for hit identification is set based on the robustness of the assay (e.g., % inhibition > 50% or three standard deviations from the mean of the negative controls).

Dose-Response Analysis and IC₅₀ Determination

Compounds identified as primary hits are then subjected to dose-response analysis to determine their potency.[13][14][15] The measured response at different compound concentrations is plotted, and a sigmoidal curve is fitted to the data using non-linear regression.[15]

Dose_Response n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 xaxis Log [Inhibitor] yaxis % Inhibition origin origin->xaxis origin->yaxis ic50_point IC50 ic50_line_x ic50_point->ic50_line_x ic50_line_y 50% ic50_point->ic50_line_y

Caption: A typical dose-response curve for an inhibitor.

The IC₅₀ (half-maximal inhibitory concentration) is a key parameter derived from this curve, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent compound.

Alternative and Orthogonal Assays

To confirm hits and eliminate artifacts, it is crucial to use alternative assay technologies.

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This technology uses time-resolved FRET between a donor (often a europium cryptate) and an acceptor fluorophore.[16][17][18] It is a robust technology with low background interference.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the generation of singlet oxygen by a donor bead, which diffuses to an acceptor bead in close proximity, triggering a chemiluminescent signal.[19][20][21][22] This technology is highly sensitive and suitable for complex sample matrices.

The principles of these assays are depicted below:

Assay_Principles cluster_htrf HTRF® Principle cluster_alphalisa AlphaLISA® Principle htrf_img htrf_text Energy transfer from a long-lifetime donor to an acceptor when bound to the target complex. alphalisa_img alphalisa_text Singlet oxygen diffusion from a donor bead to an acceptor bead, generating a luminescent signal.

Caption: Principles of HTRF® and AlphaLISA® assays.

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling (5-Methoxypyridin-2-yl)methylamine dihydrochloride. A full Safety Data Sheet (SDS) should be consulted. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a cool, dry, and well-ventilated place.

Conclusion

(5-Methoxypyridin-2-yl)methylamine dihydrochloride represents a promising chemical scaffold for high-throughput screening campaigns, particularly in the search for novel kinase inhibitors. Its favorable physicochemical properties as a dihydrochloride salt and its structural similarity to known bioactive molecules make it a valuable tool for drug discovery researchers. The protocols and guidelines presented here provide a comprehensive framework for initiating an HTS campaign with this and similar compounds, from initial assay development and screening to data analysis and hit validation.

References

  • Anonymous. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • Anonymous. (n.d.). Z-factor. Wikipedia. [Link]

  • Anonymous. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link]

  • Anonymous. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Anonymous. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Anonymous. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Anonymous. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Anonymous. (2025). Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. [Link]

  • Anonymous. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Anonymous. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Anonymous. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Anonymous. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ScienceDirect. [Link]

  • Anonymous. (n.d.). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications (RSC Publishing). [Link]

  • Anonymous. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Anonymous. (n.d.). A Universal Delayed Difference Model Fitting Dose-response Curves. PMC. [Link]

  • Anonymous. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Anonymous. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Anonymous. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Anonymous. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • Anonymous. (2020). HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • Anonymous. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Anonymous. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Anonymous. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]

  • Anonymous. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]

  • Anonymous. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Anonymous. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Anonymous. (n.d.). Dose–response relationship. Wikipedia. [Link]

  • Whyte, B. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Anonymous. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Anonymous. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Anonymous. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • Anonymous. (2024). Step up your research with AlphaLISA™ immunoassays. YouTube. [Link]

  • Anonymous. (n.d.). HTRF®. Berthold Technologies GmbH & Co.KG. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Anonymous. (n.d.). Scaffold hopping (A) from dactolisib to the relatively unexplored.... ResearchGate. [Link]

  • Anonymous. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. MDPI. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Anonymous. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]

  • Anonymous. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH. [Link]

  • Anonymous. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC - NIH. [Link]

  • Anonymous. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Anonymous. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Anonymous. (n.d.). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. [Link]

Sources

Application Notes & Protocols: (5-Methoxypyridin-2-yl)methylamine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Methoxy-Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to enhance aqueous solubility and bioavailability.[1] The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. (5-Methoxypyridin-2-yl)methylamine dihydrochloride is a versatile building block that offers medicinal chemists a unique combination of features: a basic nitrogen atom for salt formation and hydrogen bonding, a methoxy group that can act as a hydrogen bond acceptor and influence metabolic stability, and a reactive primary amine for diverse chemical elaborations.

The mitigated basicity of 2-methoxypyridines, compared to unsubstituted pyridines, can be advantageous in synthesis, facilitating reactions that might otherwise be low-yielding.[2] This guide provides an in-depth exploration of the synthesis, properties, and key applications of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, complete with detailed protocols to empower researchers in their drug development endeavors.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name (5-Methoxypyridin-2-yl)methanamine dihydrochloride-
Molecular Formula C₇H₁₂Cl₂N₂OCalculated
Molecular Weight 211.09 g/mol Calculated
CAS Number 102445-32-7 (free base)Vendor Data
Appearance Expected to be a crystalline solidInference
Solubility Expected to be soluble in water, methanol, and DMSOInference
Storage Store at 2-8°C under an inert atmosphereBest Practice

Synthetic Pathways and Protocols

The synthesis of (5-Methoxypyridin-2-yl)methylamine dihydrochloride can be approached from commercially available starting materials. A common and reliable route involves the reduction of 5-methoxypyridine-2-carbonitrile.

Workflow for Synthesis

G A 2-Chloro-5-nitropyridine B 2-Methoxy-5-nitropyridine A->B NaOCH₃, MeOH Reflux C 5-Methoxy-2-aminopyridine B->C H₂, Pd/C MeOH D 2-Bromo-5-methoxypyridine C->D Diazotization (NaNO₂, HBr) then CuBr E 5-Methoxypyridine-2-carbonitrile D->E CuCN, DMF Heat F (5-Methoxypyridin-2-yl)methylamine (Free Base) E->F LiAlH₄, THF Reflux G (5-Methoxypyridin-2-yl)methylamine dihydrochloride F->G HCl in Ether G A (5-Methoxypyridin-2-yl)methylamine C N-Aryl-N'-((5-methoxypyridin-2-yl)methyl)urea A->C B Aryl Isocyanate (R-N=C=O) B->C

Sources

Probing the Crossroads of Neuromodulation: Application of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in GPR139 Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of GPR139 in Neuroscience

The G protein-coupled receptor 139 (GPR139) is an orphan receptor with highly conserved expression in the central nervous system, particularly in key areas of neuromodulation such as the habenula, striatum, and hypothalamus.[1][2][3] This localization, coupled with its identification as a receptor for the essential amino acids L-tryptophan and L-phenylalanine, positions GPR139 as a critical sensor of metabolic states with the potential to influence a wide array of neurological functions.[1] Emerging evidence has implicated GPR139 in a range of neuropsychiatric and behavioral disorders, including depression, schizophrenia, and substance abuse, making it a compelling target for novel therapeutic development.[3] (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a potent and selective synthetic agonist of GPR139, serves as an invaluable pharmacological tool for elucidating the complex roles of this receptor in brain function and disease. This document provides a comprehensive guide for researchers on the application of this compound in both in vitro and in vivo neuroscience research.

Molecular Profile and Mechanism of Action

(5-Methoxypyridin-2-yl)methylamine dihydrochloride, referred to in much of the literature as JNJ-63533054 or a closely related analog, is a potent and selective agonist for the GPR139 receptor.[4][5][6] It exhibits high affinity for human GPR139, with an EC50 of approximately 16 nM in calcium mobilization assays.[4][5] This compound is characterized by its ability to cross the blood-brain barrier, making it suitable for in vivo investigations of central GPR139 function.[4][6]

GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][2][7] While it can also couple to Gi/o proteins, its functional output in neurons, such as the modulation of ion channels and adenylyl cyclase, is predominantly mediated by Gq/11.[8][9] A key aspect of GPR139 function is its opposition to the signaling of the µ-opioid receptor (MOR), suggesting a role in modulating reward pathways and nociception.[2][3][8]

Key Characteristics of (5-Methoxypyridin-2-yl)methylamine dihydrochloride (JNJ-63533054 Analog)
PropertyValueReference
Target GPR139[4][5]
Activity Agonist[4][5]
Potency (hGPR139 EC50) 16 nM (Calcium Mobilization)[4][5]
Potency (hGPR139 EC50) 17 nM (GTPγS Binding)[4]
Selectivity High selectivity over other GPCRs, ion channels, and transporters[4][5]
Bioavailability Orally bioavailable and brain penetrant[4][6]

GPR139 Signaling Pathway

The activation of GPR139 by an agonist like (5-Methoxypyridin-2-yl)methylamine dihydrochloride initiates a signaling cascade that can modulate neuronal activity. The diagram below illustrates the primary Gq/11-mediated pathway.

GPR139_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (5-Methoxypyridin-2-yl)methylamine dihydrochloride GPR139 GPR139 Agonist->GPR139 Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ER Ca2+ Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto release Ca2_cyto->PKC co-activates Downstream Downstream Cellular Effects Ca2_cyto->Downstream PKC->Downstream

Caption: GPR139 agonist binding activates the Gq/11 pathway, leading to increased intracellular calcium and downstream signaling.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for investigating the function of GPR139 using (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

Part 1: In Vitro Characterization

This assay directly measures the primary signaling output of GPR139 activation via the Gq/11 pathway.

Principle: Agonist binding to GPR139 expressed in a host cell line (e.g., HEK293 or CHO) activates Gq/11, leading to an increase in intracellular calcium ([Ca2+]i). This increase is detected by a calcium-sensitive fluorescent dye.

Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Cell Culture (HEK293-hGPR139) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Addition ((5-Methoxypyridin-2-yl)methylamine dihydrochloride) B->C D 4. Fluorescence Reading (FLIPR or plate reader) C->D E 5. Data Analysis (EC50 determination) D->E

Caption: Workflow for the in vitro calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR139 in appropriate media and conditions. Seed cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare a stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in DMSO. Serially dilute the compound in an appropriate assay buffer to create a concentration-response curve (e.g., 10 µM to 0.1 nM).

  • Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a standard plate reader equipped with an injector. Measure baseline fluorescence for a short period.

  • Compound Addition and Reading: Add the diluted compound to the wells and immediately begin reading the fluorescence intensity over time. A rapid increase in fluorescence indicates a calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to a baseline (buffer control) and a maximum response (saturating concentration of agonist). Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

Expected Outcome: (5-Methoxypyridin-2-yl)methylamine dihydrochloride should elicit a robust, concentration-dependent increase in intracellular calcium with an EC50 in the low nanomolar range.[4][5]

This assay provides a direct measure of G protein activation following receptor stimulation.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used to quantify this activation.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing GPR139. Homogenize the cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and GDP in an assay buffer.

  • Compound Addition: Add serial dilutions of (5-Methoxypyridin-2-yl)methylamine dihydrochloride. Include a control for basal binding (buffer) and non-specific binding (excess unlabeled GTPγS).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding as a function of compound concentration and determine the EC50 and Emax values.

Expected Outcome: The compound should stimulate [35S]GTPγS binding in a concentration-dependent manner, confirming its agonist activity at the G protein level.[4]

Part 2: In Vivo Investigation

Given its oral bioavailability and brain penetrance, (5-Methoxypyridin-2-yl)methylamine dihydrochloride is well-suited for behavioral and neurochemical studies in rodents.[4][6][10][11]

Principle: The marble burying test is a model of anxiety-related and repetitive behaviors in rodents. Anxiolytic compounds typically reduce the number of marbles buried.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male mice to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer (5-Methoxypyridin-2-yl)methylamine dihydrochloride (e.g., 10-30 mg/kg) or vehicle (e.g., 0.5% HPMC in water) via oral gavage (p.o.).[10] Allow for a 30-60 minute pre-treatment period.

  • Test Arena: Prepare standard mouse cages with 5 cm of clean bedding. Evenly space 20 glass marbles on the surface of the bedding.

  • Test Procedure: Place a single mouse in each prepared cage and leave it undisturbed for 30 minutes.

  • Scoring: After the 30-minute session, remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of marbles buried between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Expected Outcome: Studies with the GPR139 agonist JNJ-63533054 have shown a small anxiolytic-like effect in this model.[10] Researchers should look for a statistically significant reduction in the number of buried marbles in the compound-treated group compared to the vehicle group.

Principle: Microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals. This can be used to assess if GPR139 activation modulates neurotransmitter release, such as dopamine or serotonin.

Workflow Diagram:

Microdialysis_Workflow A 1. Stereotaxic Surgery (Implant guide cannula) B 2. Animal Recovery A->B C 3. Microdialysis Probe Insertion & Baseline Collection B->C D 4. Drug Administration (p.o. or i.p.) C->D E 5. Post-treatment Sample Collection D->E F 6. Sample Analysis (HPLC-ECD) E->F

Caption: Workflow for in vivo microdialysis experiments.

Step-by-Step Protocol:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).[10][11] Allow the animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Allow the animal to habituate and collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer (5-Methoxypyridin-2-yl)methylamine dihydrochloride or vehicle.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels. Compare the time course of neurotransmitter changes between the drug and vehicle groups.

Expected Outcome: Previous studies with JNJ-63533054 did not show significant alterations in basal dopamine or serotonin levels in the prefrontal cortex or nucleus accumbens.[10][11] However, this does not preclude effects under challenged or pathological conditions. This highlights that GPR139 activation may have more subtle modulatory roles that are not apparent on basal neurotransmitter levels.[10]

Conclusion and Future Directions

(5-Methoxypyridin-2-yl)methylamine dihydrochloride is a critical tool for the functional characterization of the GPR139 receptor in neuroscience. Its selectivity and brain penetrance allow for a multifaceted approach to understanding the role of GPR139, from molecular signaling events to complex behaviors. The protocols outlined here provide a starting point for researchers to explore the therapeutic potential of targeting this receptor. Future research should focus on utilizing this agonist in animal models of specific neuropsychiatric disorders, investigating its interplay with other neurotransmitter systems under pathological conditions, and exploring its potential for treating conditions characterized by dysfunctional neuromodulation, such as addiction and mood disorders.

References

  • Wikipedia. (n.d.). κ-opioid receptor. Retrieved from [Link]

  • Wellendorph, P., & Bräuner-Osborne, H. (2016). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology, 119(S3), 14-22. Retrieved from [Link]

  • Dvorak, C. A., et al. (2019). In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. Frontiers in Pharmacology, 10, 273. Retrieved from [Link]

  • Stoveken, H. M., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. The Journal of Biological Chemistry, 295(31), 10796-10807. Retrieved from [Link]

  • Wang, L., et al. (2019). GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact. Frontiers in Neuroscience, 13, 284. Retrieved from [Link]

  • Wikipedia. (n.d.). GPR139. Retrieved from [Link]

  • Bhandage, A., et al. (2021). The role of orphan receptor GPR139 in neuropsychiatric behavior. Neuropharmacology, 183, 108399. Retrieved from [Link]

  • Pillai, A. G., et al. (2022). GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders. International Journal of Molecular Sciences, 23(19), 11283. Retrieved from [Link]

  • Nøhr, A. C., et al. (2017). The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW. Neuropharmacology, 125, 34-44. Retrieved from [Link]

  • Dvorak, C. A., et al. (2019). In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. Frontiers in Pharmacology, 10, 273. Retrieved from [Link]

  • Wang, L., et al. (2018). Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro. Frontiers in Pharmacology, 9, 163. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR139 signaling mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). The orphan G protein-coupled receptor GPR139 is activated by the peptides.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). JNJ-63533054. Retrieved from [Link]

Sources

(5-Methoxypyridin-2-yl)methylamine dihydrochloride for receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Characterization of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in G Protein-Coupled Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: The identification and characterization of novel chemical entities are foundational to modern drug discovery. Pyridine-2-methylamine derivatives represent a promising class of compounds, with analogues demonstrating significant activity at various G Protein-Coupled Receptors (GPCRs), including serotonin (5-HT) receptors.[1] This document provides a comprehensive guide to characterizing the binding properties of a novel test compound, using (5-Methoxypyridin-2-yl)methylamine dihydrochloride as a representative example. We will delve into the foundational principles of receptor binding assays, present a detailed, self-validating protocol for determining binding affinity (Ki) via the radioligand filtration method, and explain the critical reasoning behind key experimental choices.

Part 1: Foundational Principles of Receptor-Ligand Binding

Receptor binding assays are a cornerstone of pharmacology, designed to directly measure the interaction between a ligand and its receptor target.[2] This interaction is defined by several key parameters that provide a quantitative measure of a compound's potency and specificity.

Understanding Key Pharmacological Parameters
  • Affinity (Kd & Ki): Affinity describes the strength of the binding interaction.

    • The dissociation constant (Kd) is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic property of the ligand-receptor pair. A lower Kd value signifies a higher binding affinity.

    • The inhibition constant (Ki) represents the affinity of a competing, unlabeled test compound (like our target molecule). It is derived experimentally from its ability to displace a labeled ligand.[3] Like Kd, a lower Ki indicates higher affinity.

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an unlabeled test compound required to displace 50% of the specifically bound radioligand in a competitive binding assay.[4] Crucially, the IC50 is an operational parameter that is dependent on the specific conditions of the assay, including the concentration of the radioligand used.[5]

  • The Cheng-Prusoff Equation: To convert the experimentally-derived IC50 value into the intrinsic affinity constant (Ki), the Cheng-Prusoff equation is used. This allows for the standardization and comparison of affinity values across different experiments and laboratories.[3][6] Ki = IC50 / (1 + [L]/Kd) Where: [L] = concentration of the radioligand; Kd = dissociation constant of the radioligand.

The Critical Distinction: Specific vs. Non-Specific Binding

A robust binding assay must accurately differentiate between the ligand binding to the target receptor (specific binding ) and it adhering to other components of the assay system, such as the filter membrane, lipids, or other proteins (non-specific binding, NSB ).[7][8][9]

  • Total Binding: Measured in the presence of the radioligand and the receptor source. It represents the sum of specific and non-specific binding.

  • Non-Specific Binding (NSB): Determined by adding a high, saturating concentration of an unlabeled drug that is known to bind to the target receptor. This unlabeled compound occupies all specific receptor sites, ensuring that any remaining measured radioactivity is due to non-specific adherence.[10]

  • Specific Binding: Calculated by subtracting NSB from Total Binding. For an assay to be reliable, specific binding should account for at least 80% of the total binding at the radioligand's Kd concentration.[10]

Part 2: A Comparative Overview of Assay Formats

Two primary methodologies dominate radioligand binding assays: the traditional filtration method and the high-throughput Scintillation Proximity Assay (SPA).

  • Filtration Binding Assay: Long considered the "gold standard," this method physically separates receptor-bound radioligand from the free (unbound) radioligand.[11] The reaction mixture is incubated to equilibrium and then rapidly passed through a glass fiber filter. The membranes containing the receptor-ligand complexes are trapped on the filter, while the free radioligand passes through. The radioactivity retained on the filter is then quantified.[12]

  • Scintillation Proximity Assay (SPA): This is a homogeneous "mix-and-read" assay that requires no separation step.[13] The receptor source is immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a detectable light signal.[14][15] Unbound radioligand in the solution is too distant to cause a signal, eliminating the need for filtration.[16]

Assay_Formats cluster_0 Filtration Assay Workflow cluster_1 Scintillation Proximity Assay (SPA) Workflow F1 1. Incubate Radioligand + Receptor + Test Compound F2 2. Rapid Filtration (Separate Bound from Free) F1->F2 F3 3. Wash Filters (Remove residual free ligand) F2->F3 F4 4. Scintillation Counting (Quantify trapped radioactivity) F3->F4 S1 1. Incubate Radioligand + Receptor-Coated SPA Beads + Test Compound S2 2. Direct Counting (No separation step needed) S1->S2

Caption: Comparison of Filtration and SPA Workflows.

Part 3: Protocol - Competitive Binding Assay Using Filtration

This protocol details the steps to determine the Ki of (5-Methoxypyridin-2-yl)methylamine dihydrochloride for a representative GPCR target. Based on the literature for related structures, the human serotonin 5-HT2A receptor is a plausible candidate for initial screening.[1][17]

Objective: To determine the binding affinity (Ki) of (5-Methoxypyridin-2-yl)methylamine dihydrochloride at the human 5-HT2A receptor.

Materials & Reagents
Reagent/MaterialExample Supplier & Purpose
Test Compound (5-Methoxypyridin-2-yl)methylamine dihydrochloride. Dissolved in assay buffer or DMSO.
Receptor Source Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
Radioligand [3H]Ketanserin (a well-characterized 5-HT2A antagonist radioligand).
NSB Defining Ligand Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist (e.g., Mianserin).
Assay Buffer 50 mM Tris-HCl, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Filtration Plate 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.5% polyethyleneimine (PEI) to reduce NSB.[17]
Collection Plate Standard 96-well microplate.
Scintillation Cocktail A high-efficiency cocktail suitable for microplates (e.g., Betaplate Scint).[17]
Equipment 96-well vacuum filtration manifold, microplate scintillation counter, multichannel pipettes.
Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 100 µM down to 10 pM). The final DMSO concentration in the assay should be ≤ 0.5%.

    • Prepare the radioligand ([3H]Ketanserin) working solution in assay buffer at 2x the final desired concentration (typically at or below its Kd, e.g., final concentration of ~2.0 nM).[17][18]

    • Prepare the NSB defining ligand (e.g., Mianserin) at a high concentration (e.g., 10 µM final) in assay buffer.

  • Membrane Preparation:

    • Thaw the frozen receptor membrane aliquot on ice.

    • Dilute the membranes in ice-cold assay buffer to a concentration that yields sufficient signal without depleting the radioligand (typically 5-20 µg of protein per well, to be optimized beforehand).[17] Keep the membrane suspension on ice at all times.

  • Assay Plate Setup (in a 96-well round-bottom plate):

    • The final assay volume will be 200 µL.

    • Total Binding Wells (in triplicate): Add 100 µL of 2x [3H]Ketanserin solution + 50 µL of assay buffer (vehicle).

    • Non-Specific Binding (NSB) Wells (in triplicate): Add 100 µL of 2x [3H]Ketanserin solution + 50 µL of 10 µM Mianserin.

    • Test Compound Wells (in triplicate for each concentration): Add 100 µL of 2x [3H]Ketanserin solution + 50 µL of the corresponding serial dilution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

    • To initiate the binding reaction, add 50 µL of the diluted membrane preparation to all wells. Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature (or other optimized temperature) with gentle agitation.[12] This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Place the PEI-treated filter plate on the vacuum manifold.

    • Rapidly transfer the contents of the reaction plate to the filter plate.

    • Immediately apply vacuum and wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove all unbound radioligand.

  • Counting:

    • Remove the filter plate from the manifold and allow the filters to dry completely (e.g., 30-60 minutes at 50°C).[12]

    • Add ~50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis Workflow
  • Average the counts per minute (CPM) for each set of triplicates.

  • Calculate Specific Binding :

    • Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM)

  • For each concentration of the test compound, calculate the Percent Inhibition :

    • % Inhibition = 100 * (1 - [(CPM in test well - Average NSB) / Specific Binding])

  • Plot % Inhibition versus the log concentration of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC50) and subsequently the IC50 .

  • Calculate the Ki value using the Cheng-Prusoff equation.

Part 4: The Scientific Rationale - A Self-Validating System

A protocol is only as reliable as its controls and the scientific principles it is built upon. Here we explain the causality behind our methodological choices.

  • Why pre-treat filters with PEI? Glass fiber filters can carry a negative charge, leading to non-specific binding of positively charged radioligands or membrane components. Polyethyleneimine (PEI) is a cationic polymer that coats the filter, neutralizing the charge and significantly reducing NSB.[17]

  • Why use a radioligand concentration at or below Kd? The Cheng-Prusoff equation is most accurate when the test compound is competing with a low concentration of radioligand. Using a concentration far above the Kd would require the test compound to be present at much higher concentrations to compete, potentially shifting the IC50 and reducing assay sensitivity.[18]

  • Why is rapid filtration and cold washing critical? The binding equilibrium is reversible. The goal is to separate bound from free ligand so quickly that minimal dissociation of the receptor-ligand complex occurs. Using ice-cold wash buffer further slows the dissociation rate (k_off) during the wash steps.

  • Why is protein concentration important? The assay should be designed so that the total amount of receptor in the well binds less than 10% of the added radioligand.[10] This is known as "Zone A" conditions. If too much receptor is present, the concentration of free radioligand is significantly depleted during the assay, which violates a key assumption of the binding equations and leads to an inaccurate estimation of affinity.

Part 5: Visualizing the Process and Biological Context

Diagrams provide an intuitive understanding of complex workflows and biological systems.

Workflow cluster_prep cluster_assay cluster_analysis prep1 Prepare Test Compound Serial Dilutions setup Plate Setup (Total, NSB, Test) Add Reagents prep1->setup prep2 Prepare Radioligand and NSB Ligand prep2->setup prep3 Prepare Diluted Receptor Membranes prep3->setup incubate Incubate to Equilibrium (e.g., 60 min, RT) setup->incubate filtrate Terminate via Rapid Filtration Wash with Cold Buffer incubate->filtrate dry_count Dry Filters & Add Scintillant Measure CPM filtrate->dry_count calc Calculate % Inhibition vs. Log[Compound] dry_count->calc fit Non-linear Regression Determine IC50 calc->fit cheng Cheng-Prusoff Equation Calculate Ki fit->cheng result Final Result: Binding Affinity (Ki) cheng->result

Caption: Workflow for Competitive Radioligand Binding Assay.

GPCR_Signaling ligand Ligand (e.g., Serotonin) receptor 5-HT2A Receptor (GPCR) ligand->receptor binds g_protein Gαq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release response Cellular Response (e.g., neuronal excitation) ca_release->response pkc->response

Caption: Simplified Gq Signaling Pathway for the 5-HT2A Receptor.[19]

Conclusion and Next Steps

This application note provides a robust framework for determining the binding affinity of novel compounds like (5-Methoxypyridin-2-yl)methylamine dihydrochloride. By following this detailed filtration protocol and understanding the underlying scientific principles, researchers can generate reliable and reproducible Ki values, a critical first step in characterizing a potential drug candidate.

The logical next step is to determine the compound's functional activity. Does it activate the receptor (an agonist) or block its activation by the native ligand (an antagonist)? This can be elucidated using functional assays, such as a GTPγS binding assay , which measures the direct activation of the G protein, or by measuring the downstream accumulation of second messengers like inositol phosphates (IP1) for Gq-coupled receptors.[20] This combination of binding and functional data creates a comprehensive pharmacological profile essential for advancing drug discovery programs.

References

  • Wang, Z., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Retrieved from [Link]

  • Heetebrij, R. J., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Shapiro, A. B. (2017). Response to "What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?". ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Lin, H., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. National Institutes of Health. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • van de Wetering, I., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP). Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Boffey, J. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Retrieved from [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. National Institutes of Health. Retrieved from [Link]

  • Kramer, C., et al. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (5-Methoxypyridin-2-yl)methylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-Methoxypyridin-2-yl)methylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. The following question-and-answer format addresses specific challenges with detailed explanations and actionable protocols.

Understanding the Molecule: The Root of Solubility Issues

(5-Methoxypyridin-2-yl)methylamine dihydrochloride is an amine salt. The presence of the dihydrochloride form significantly influences its solubility profile. Amine hydrochlorides are generally more water-soluble than their free-base counterparts. This is a common strategy in pharmaceuticals to enhance the bioavailability of a drug.[1][2] The hydrochloride salt is formed by reacting the basic amine functional group with hydrochloric acid.[1]

However, the solubility of these salts is highly dependent on the pH of the solution.[3][4][5] The equilibrium between the protonated, charged (and thus more water-soluble) form and the neutral, less soluble free base is governed by the pKa of the amine and the pH of the solvent system.

Frequently Asked Questions & Troubleshooting Guide
Q1: My (5-Methoxypyridin-2-yl)methylamine dihydrochloride is not dissolving in water at the desired concentration. What is the first thing I should try?

A1: Initial Steps and a Word on pH

If you're encountering poor solubility in water, the first and most critical parameter to consider is the pH of your solution. As an amine dihydrochloride, this compound's solubility is intrinsically linked to pH. In its salt form, with the amine groups protonated, it is designed for aqueous solubility. However, if the pH of your water is neutral or slightly basic, the compound can deprotonate to its less soluble free base form.

Troubleshooting Protocol 1: Basic pH Adjustment

  • Measure the pH: Before adding the compound, measure the pH of your water. Deionized water can sometimes have a pH that fluctuates.

  • Acidify the Solvent: If the pH is neutral or above, consider lowering it slightly. Add a small amount of a dilute acid (e.g., 0.1 M HCl) to your water to bring the pH into the acidic range (e.g., pH 4-6).

  • Attempt Dissolution: Try dissolving the (5-Methoxypyridin-2-yl)methylamine dihydrochloride in the slightly acidified water.

The addition of acid will push the equilibrium towards the protonated, more soluble form of the amine, in accordance with Le Châtelier's Principle.[5]

Q2: I've tried adjusting the pH with little success. Are there other solvents I can use?

A2: Exploring Alternative Solvents and Co-Solvent Systems

While water is the preferred solvent for many biological applications, sometimes a different approach is needed.

Alternative Solvents:

Based on the properties of similar amine salts and pyridine derivatives, polar protic solvents are good candidates.

  • Methanol and Ethanol: These are often excellent choices for dissolving amine hydrochlorides.[6]

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are strong, polar aprotic solvents that can often dissolve compounds that are difficult to solubilize in water or alcohols.

Co-Solvent Systems:

A powerful technique for enhancing solubility is the use of a co-solvent system.[7][8] This involves mixing water with a water-miscible organic solvent. The organic solvent helps to break down the crystal lattice of the solid and reduce the interfacial tension between the aqueous solution and a more hydrophobic solute.[7][8]

Recommended Co-Solvent Mixtures:

Co-Solvent SystemRecommended Starting Ratio (v/v)Notes
Water:Ethanol1:1A good starting point for many applications.
Water:DMSO9:1DMSO is a very strong solvent; start with a low percentage.
Water:Propylene Glycol1:1Propylene glycol is a commonly used excipient in pharmaceutical formulations.[8]

Experimental Workflow for Co-Solvent Testing:

Caption: A simple workflow for testing co-solvent systems.

Q3: Can I use heat to help dissolve the compound?

A3: The Cautious Use of Temperature

Yes, gentle heating can be an effective method to increase the solubility of many compounds. However, this must be done with caution, as excessive heat can lead to degradation.

Protocol for Controlled Heating:

  • Prepare a Suspension: Add your compound to the chosen solvent system at room temperature to create a suspension.

  • Gentle Warming: Place the suspension in a water bath and slowly increase the temperature. Do not exceed 40-50°C initially.

  • Agitation: Continuously stir or sonicate the suspension while warming to aid dissolution.

  • Monitor for Degradation: Visually inspect the solution for any color changes that might indicate decomposition.

  • Cooling and Observation: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound precipitates out. If it does, you may have created a supersaturated solution, and a higher solvent volume or a different solvent system may be necessary for long-term stability.

Q4: I need to convert the dihydrochloride salt to the free base for my reaction. How can I do this and what are the solubility implications?

A4: Conversion to the Free Base and Solubility Considerations

To obtain the free base, you will need to neutralize the hydrochloride salt with a base.[9] This process, known as basification, will cause the amine to deprotonate.[10]

Key Concept: The pH-Solubility Switch

The conversion from the dihydrochloride salt to the free base dramatically alters the solubility profile. The free base will be significantly less soluble in water and more soluble in non-polar organic solvents.

G Salt (5-Methoxypyridin-2-yl)methylamine Dihydrochloride (Water Soluble) FreeBase Free Base (Organic Solvent Soluble) Salt->FreeBase Add Base (e.g., NaOH, NaHCO3) pH > pKa FreeBase->Salt Add Acid (e.g., HCl) pH < pKa

Caption: The relationship between the salt and free base forms.

Protocol for Conversion to Free Base:

  • Dissolve the Salt: Dissolve the (5-Methoxypyridin-2-yl)methylamine dihydrochloride in water.

  • Basification: Slowly add a solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), while monitoring the pH.[9] Continue adding the base until the pH is alkaline (e.g., pH 9-10).

  • Precipitation/Extraction: The free base will likely precipitate out of the aqueous solution as it is less water-soluble.[2] You can then either collect the precipitate by filtration or extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Evaporation: If you perform an extraction, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent under reduced pressure to obtain the free base.

Important Note: The free base may be an oil or a solid and will have different handling and storage requirements than the salt form.

Summary of Key Troubleshooting Strategies
StrategyWhen to UseKey Considerations
pH Adjustment Initial insolubility in aqueous solutions.The compound is a dihydrochloride salt and its solubility is pH-dependent.[3][11]
Co-Solvents When pH adjustment is insufficient or for non-aqueous applications.Start with common solvent systems like water/ethanol or water/DMSO.[7][8]
Gentle Heating To increase the rate and extent of dissolution.Monitor for degradation and check for precipitation upon cooling.
Conversion to Free Base When the non-protonated form is required for a reaction.This will significantly decrease aqueous solubility and increase solubility in organic solvents.[10]
References
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Jasys, V. J., et al. (2000). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 43(13), 2493–2507. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). pH and Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Solubility of compound in acid. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • PubChem. (n.d.). C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyridin-3-amine dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: (5-Methoxypyridin-2-yl)methylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methoxypyridin-2-yl)methylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and stabilization of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (5-Methoxypyridin-2-yl)methylamine dihydrochloride in solution?

A1: As a substituted pyridine derivative, the primary stability concerns for (5-Methoxypyridin-2-yl)methylamine dihydrochloride in solution are susceptibility to oxidative degradation , photodegradation , and potential pH-dependent hydrolysis . The pyridine ring itself is relatively stable, but the electron-donating methoxy group and the aminomethyl side chain can be sites of reactivity.

Q2: How should I store stock solutions of this compound?

A2: For maximum stability, stock solutions should be stored at -20°C or lower in amber glass vials to protect from light. It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.

Q3: My solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride has turned a yellow or brownish color. What could be the cause?

A3: A color change in your solution is often an indication of degradation. The most likely causes are oxidation of the amine or methoxy group, or photodegradation of the pyridine ring.[1] It is crucial to discard the solution and prepare a fresh one, taking precautions to minimize exposure to air and light.

Q4: In which solvents is this compound soluble?

A4: As a dihydrochloride salt, (5-Methoxypyridin-2-yl)methylamine dihydrochloride is expected to be soluble in aqueous buffers and polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents like acetonitrile will be lower. It is always recommended to perform a solubility test for your specific application.

Q5: What is the expected pH of a solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in water?

A5: The dihydrochloride salt of an amine will act as an acid in solution. Therefore, dissolving this compound in unbuffered water will result in an acidic pH . This acidic environment is generally favorable for the stability of the amine group, as the protonated form is less susceptible to oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Action & Scientific Rationale
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions daily. Validate the stability of the compound in your experimental buffer system by performing a time-course analysis using a stability-indicating method like HPLC.
Precipitation in buffered solution Poor solubility at the buffer's pH or reaction with buffer components.Check the pKa of the compound and ensure the buffer pH is appropriate to maintain solubility. Phosphate buffers can sometimes cause precipitation with hydrochloride salts; consider alternative buffers like citrate or MES.
Loss of potency over time Chemical degradation (hydrolysis, oxidation).Perform a forced degradation study to identify the conditions under which the compound is unstable. This will inform the necessary handling and storage precautions. Purge solutions with an inert gas like argon or nitrogen to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol provides a general procedure for preparing an aqueous stock solution with enhanced stability.

Materials:

  • (5-Methoxypyridin-2-yl)methylamine dihydrochloride

  • High-purity water (e.g., Milli-Q®) or appropriate buffer

  • Amber glass vials with Teflon-lined caps

  • Calibrated pH meter

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weighing: Accurately weigh the required amount of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in a clean, dry container.

  • Dissolution: Add the desired volume of water or buffer to the solid. Vortex or sonicate briefly to aid dissolution.

  • pH Adjustment (Optional but Recommended): If using an unbuffered solution, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) with a dilute acid (e.g., 0.1 M HCl) to ensure the amine remains protonated and less susceptible to oxidation.

  • Inert Gas Purge: To minimize oxidative degradation, gently bubble argon or nitrogen gas through the solution for 1-2 minutes.

  • Storage: Tightly cap the amber vial and store at -20°C or below.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify the degradation pathways and potential degradation products of (5-Methoxypyridin-2-yl)methylamine dihydrochloride under various stress conditions.

Methodology:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of this solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., RP-HPLC).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Visualizations

Diagram 1: Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H₂O₂) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: Forced degradation workflow.

Diagram 2: Potential Degradation Pathways

DegradationPathways cluster_pathways Potential Degradation Pathways Parent (5-Methoxypyridin-2-yl)methylamine dihydrochloride Hydrolysis Hydrolysis of Methoxy Group (e.g., acidic conditions) Parent->Hydrolysis H⁺ / H₂O Oxidation Oxidation of Amine (N-oxide formation) Parent->Oxidation [O] Photolysis Pyridine Ring Opening/Rearrangement Parent->Photolysis

Sources

Technical Support Center: A Troubleshooting Guide for In Vivo Experiments with (5-Methoxypyridin-2-yl)methylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (5-Methoxypyridin-2-yl)methylamine dihydrochloride in in vivo studies. This guide is designed to provide expert insights and practical solutions to common challenges encountered during preclinical research with this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face, from formulation to data interpretation.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the best way to formulate (5-Methoxypyridin-2-yl)methylamine dihydrochloride for in vivo administration?

A1: As a dihydrochloride salt, (5-Methoxypyridin-2-yl)methylamine is anticipated to have good aqueous solubility.[1][2] The primary consideration for formulation is to prepare a clear, stable solution at the desired concentration for accurate dosing.

  • Recommended Vehicle: The initial vehicle of choice should be sterile, pyrogen-free water or a buffered saline solution (e.g., 0.9% NaCl or Phosphate Buffered Saline, PBS).[3] These are generally well-tolerated and isotonic, minimizing the risk of irritation at the injection site.[3]

  • pH Considerations: The dihydrochloride salt will form an acidic solution upon dissolution. It is crucial to measure the pH of the final formulation. For in vivo administration, a pH range of 2-9 is generally recommended to avoid tissue damage.[4] If the pH is too low, it may need to be carefully adjusted with a suitable base (e.g., dilute NaOH) while monitoring for any precipitation of the free base.

Q2: I'm observing precipitation in my formulation after preparation or upon storage. What could be the cause and how can I fix it?

A2: Precipitation can arise from several factors, including solubility limits, pH shifts, or temperature effects.[5]

  • Exceeding Solubility: Ensure you are not exceeding the compound's solubility limit in your chosen vehicle. If a high concentration is required, you may need to explore co-solvent systems. However, this should be approached with caution as co-solvents can have their own biological effects.

  • pH-Related Precipitation: If the pH of your formulation was adjusted, a shift back towards the pKa of the compound could cause the less soluble free base to precipitate. Re-verify the pH and ensure it remains stable over the intended use period.

  • Temperature Effects: Some compounds are less soluble at lower temperatures.[5] If you are storing your formulation under refrigeration, allow it to fully equilibrate to room temperature and vortex gently before administration to ensure everything is redissolved.

dot

cluster_formulation Formulation Troubleshooting start Precipitation Observed solubility Exceeded Solubility Limit? start->solubility ph_shift pH Shift? start->ph_shift temp Temperature Effect? start->temp remedy_sol Reduce Concentration or Use Co-solvent solubility->remedy_sol Yes remedy_ph Re-adjust and Buffer pH ph_shift->remedy_ph Yes remedy_temp Equilibrate to Room Temp & Vortex temp->remedy_temp Yes

Caption: Troubleshooting precipitation in formulations.

Q3: What are the recommended routes of administration for this compound?

A3: The optimal route of administration depends on the experimental goals, including the desired pharmacokinetic profile and target organ system.

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution. This is often used in initial pharmacokinetic studies.

  • Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure.

  • Oral (PO): Suitable for assessing oral bioavailability and efficacy of potential orally administered drugs. The stability of the compound in the acidic environment of the stomach should be considered.[6]

  • Subcutaneous (SC): Generally provides slower absorption and a more sustained release profile compared to IV or IP routes.

The choice of administration route should be justified by the scientific question being addressed.

In Vivo Study Conduct

Q4: I am seeing high variability in my in vivo results between animals in the same group. What are the potential sources of this variability?

A4: High variability is a common challenge in in vivo research and can stem from multiple sources.[7]

  • Inconsistent Formulation: Ensure your formulation is homogenous and stable. If it is a suspension, make sure it is well-mixed before each administration to ensure each animal receives the same dose.

  • Dosing Accuracy: Verify your dosing technique to ensure each animal receives the correct volume.

  • Animal-to-Animal Variation: Biological differences between individual animals can contribute to variability. Increasing the number of animals per group can help to improve the statistical power of your study.

dot

cluster_variability Sources of In Vivo Variability variability High Variability in Results formulation Inconsistent Formulation variability->formulation dosing Inaccurate Dosing variability->dosing animal Biological Variation variability->animal

Caption: Addressing sources of in vivo variability.

Q5: Are there any known or potential toxicities associated with (5-Methoxypyridin-2-yl)methylamine or related pyridine derivatives?

A5: While specific toxicity data for (5-Methoxypyridin-2-yl)methylamine dihydrochloride may be limited, information on related pyridine compounds can provide some guidance.

  • General Pyridine Toxicity: Some pyridine derivatives have been shown to cause hepatic effects in animal studies.[8] It is advisable to include a toxicology assessment in your study design, which may involve monitoring clinical signs, body weight, and collecting tissues for histopathological analysis.

  • Genotoxicity: In vivo studies on pyridine have generally shown no evidence of genotoxicity.[8][9]

  • Dose-Response: It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Q6: My in vivo results are not matching my in vitro findings. What could be the reason?

A6: Discrepancies between in vitro and in vivo results are common in drug discovery and can be attributed to several factors related to ADME (Absorption, Distribution, Metabolism, and Excretion).

  • Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration. A pharmacokinetic study is essential to understand the compound's exposure profile.

  • Metabolism: The compound may be metabolized into inactive or less active metabolites. In vitro metabolism studies using liver microsomes can provide insights into metabolic stability.

  • Target Engagement: It is important to verify that the compound is reaching its intended target in the animal model. This can be assessed through biomarker analysis in relevant tissues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the required amount of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

  • In a sterile container, add the desired volume of sterile water or saline.

  • Mix thoroughly using a vortex mixer or sonicator until the compound is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Measure the pH of the solution and adjust if necessary, keeping it within a physiologically acceptable range (typically pH 5-8 for injections).

  • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Protocol 2: Vehicle Selection for In Vivo Studies
  • Initial Screen: Begin with simple aqueous vehicles like sterile water, 0.9% saline, or PBS.[10]

  • Solubility Check: Attempt to dissolve the compound at the highest desired concentration in the selected vehicles.

  • pH Measurement: Measure the pH of the resulting solution.

  • Stability Assessment: Visually inspect the solution for any signs of precipitation immediately after preparation and after storage under the intended conditions (e.g., room temperature, 4°C) for the duration of the experiment.

  • Tolerability: If using a less common vehicle, it is essential to administer the vehicle alone to a control group of animals to ensure it is well-tolerated and does not produce any adverse effects.[10]

Data Summary Table

PropertyValueSource
Molecular FormulaC7H10N2O · 2HClN/A
Molecular Weight211.1 g/mol N/A
AppearanceExpected to be a solidN/A
SolubilityExpected to be water-soluble[1][2]

References

  • Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets. Available from: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available from: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available from: [Link]

  • Pramipexole - Wikipedia. Available from: [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. Available from: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf. Available from: [Link]

  • Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. Available from: [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Available from: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available from: [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available from: [Link]

  • 5-Methylpyridin-3-amine dihydrochloride | C6H10Cl2N2 | CID 53408309. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • A pH-Dilution Method for Estimation of Biorelevant Drug Solubility along the Gastrointestinal Tract: Application to Physiologically Based Pharmacokinetic Modeling. Available from: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available from: [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. Available from: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link]

  • Compound and Biosample Management IT issues, Troubleshooting Guide. Available from: [Link]

  • ATSDR Pyridine Tox Profile. Available from: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? Available from: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Available from: [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Available from: [Link]

  • C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. Available from: [Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Available from: [Link]

  • Quinolin-5-yl-methylamine dihydrochloride. Available from: [Link]

  • Methylamine. Available from: [Link]

Sources

Avoiding degradation of (5-Methoxypyridin-2-yl)methylamine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methoxypyridin-2-yl)methylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices for storage and handling, all presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for (5-Methoxypyridin-2-yl)methylamine dihydrochloride to ensure its long-term stability?

To ensure the long-term stability of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, it is recommended to store it in a cool, dry, and dark place. A temperature of 2-8°C is ideal for long-term storage. The container should be tightly sealed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation, especially after the container has been opened.

Q2: I've noticed the color of my (5-Methoxypyridin-2-yl)methylamine dihydrochloride has changed from white to a yellowish tint. What could be the cause?

A change in color from white to yellow or brown can be an indicator of degradation. This is often due to oxidation or exposure to light. The pyridine ring and the aminomethyl group are susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to handle the compound in an inert atmosphere and protect it from light to prevent this from happening. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.

Q3: Is (5-Methoxypyridin-2-yl)methylamine dihydrochloride sensitive to moisture?

Yes, as a dihydrochloride salt of a primary amine, this compound is potentially hygroscopic. Absorption of water can lead to physical changes in the solid, such as clumping, and can also promote hydrolytic degradation. It is essential to store the compound in a desiccator or a dry box and to handle it quickly in a low-humidity environment.

Q4: What are the potential degradation pathways for (5-Methoxypyridin-2-yl)methylamine dihydrochloride?

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of the corresponding hydroxypyridine derivative.

  • Oxidation: The amine functionality and the pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, aldehydes, or other oxidative degradation products. The presence of atmospheric oxygen can facilitate this process.

  • Photolysis: Exposure to UV or visible light can induce degradation of the pyridine ring, potentially leading to complex mixtures of byproducts.

The following diagram illustrates the potential degradation pathways:

G cluster_main Potential Degradation Pathways cluster_degradation Degradation Products Main_Compound (5-Methoxypyridin-2-yl)methylamine dihydrochloride Hydrolysis_Product Hydroxypyridine Derivative Main_Compound->Hydrolysis_Product  Hydrolysis (Moisture, pH extremes) Oxidation_Product N-Oxide / Aldehyde Main_Compound->Oxidation_Product Oxidation (Air, Light) Photolysis_Products Complex Mixture Main_Compound->Photolysis_Products Photolysis (UV/Visible Light)

Caption: Potential degradation pathways of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

Troubleshooting Guide

Issue 1: Inconsistent results in my experiments using (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

Potential Cause Troubleshooting Action
Degradation of the compound 1. Check for visual signs of degradation: Has the color changed? Is the solid clumpy? 2. Verify purity: Perform a purity analysis using a stability-indicating method like HPLC-UV or LC-MS. Compare the results with the certificate of analysis. 3. Review storage conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.
Improper handling 1. Use of non-inert atmosphere: If the compound has been handled in the open air, oxidation may have occurred. Use a glove box or an inert gas-flushed container for aliquoting. 2. Contaminated solvents or reagents: Ensure all solvents and reagents used to prepare solutions of the compound are of high purity and free of water and peroxides.
Incorrect concentration of solutions 1. Hygroscopicity affecting weighing: The compound may have absorbed water, leading to inaccurate weighing. Dry a small sample under vacuum before weighing or use a fresh, unopened container. 2. Incomplete dissolution: Ensure the compound is fully dissolved in the chosen solvent before use. Sonication may be helpful.

Issue 2: Observing unexpected peaks in my HPLC analysis of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

Potential Cause Troubleshooting Action
Degradation products 1. Identify the peaks: Use LC-MS to determine the mass of the unknown peaks. Compare these masses to the expected masses of potential degradation products (e.g., hydrolyzed, oxidized species). 2. Perform a forced degradation study: Subject a small sample of the compound to stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks in your sample.
Impurities from synthesis 1. Review the synthesis route: If known, consider potential byproducts and unreacted starting materials from the synthesis. 2. Consult the supplier: Contact the supplier for information on potential impurities.
Column or mobile phase contamination 1. Run a blank gradient: Inject a blank (mobile phase) to check for system peaks. 2. Flush the column: Flush the column with a strong solvent to remove any contaminants.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of (5-Methoxypyridin-2-yl)methylamine dihydrochloride. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Mobile Phase A: 0.1% TFA (or formic acid) in water

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in Mobile Phase A.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.

Procedure:

  • Prepare a stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride (e.g., 1 mg/mL in water or a suitable organic solvent).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the specified time, neutralize the acid and base-treated samples. Dilute all samples to a suitable concentration and analyze by HPLC-MS to identify and quantify the degradation products.

The following diagram outlines the workflow for a forced degradation study:

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Sample of (5-Methoxypyridin-2-yl)methylamine dihydrochloride Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Analysis Analyze by HPLC-MS Stress_Conditions->Analysis Neutralize/Dilute Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Identification Identify Degradation Products Analysis->Identification Method_Validation Validate Stability-Indicating Method Identification->Method_Validation

Caption: Workflow for a forced degradation study.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • Shu, Z., et al. (2021). Photocatalytic degradation of pyridine using TiO2 modified with La and Fe.
  • Tang, H., et al. (2013). UV photolysis for accelerating pyridine biodegradation. Journal of Environmental Sciences, 25(8), 1546-1553.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Sigma-Aldrich. Safety Data Sheet for a similar compound. (Note: A specific SDS for the target compound should be consulted when available).
  • Martinez, C., et al. (2018). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • Rittmann, B. E., & Tang, H. (2013).
  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Phyo, A. T., et al. (2021). NMR spectroscopy to enhance biologic drug delivery and stability. Drug Discovery & Development.
  • Zografi, G., & Hancock, B. C. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2811-2820.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-11.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

Technical Support Center: Enhancing the Bioavailability of (5-Methoxypyridin-2-yl)methylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with (5-Methoxypyridin-2-yl)methylamine dihydrochloride. This guide is designed to provide in-depth, field-proven insights and actionable protocols to help you overcome common bioavailability challenges encountered during drug development. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can design robust, self-validating studies.

Section 1: Foundational Analysis & Initial Troubleshooting

This section addresses the critical first steps: understanding the inherent properties of your molecule and performing the basic characterization that will guide your formulation strategy.

FAQ: What are the likely bioavailability challenges for (5-Methoxypyridin-2-yl)methylamine dihydrochloride based on its structure?

Based on its chemical structure, (5-Methoxypyridin-2-yl)methylamine is a basic compound with two potential protonation sites: the pyridine ring nitrogen and the primary amine of the methylamine group. The "dihydrochloride" designation indicates that both of these sites are protonated, forming a highly polar salt.

Primary Hypothesis: The principal challenge to oral bioavailability for this compound is likely to be poor membrane permeability , not poor solubility.

  • Causality: The formation of a dihydrochloride salt is a common strategy to significantly increase the aqueous solubility of a basic parent molecule.[1][2] However, this creates a highly charged, polar entity. The high energy required to shed the hydration shell and partition into the lipophilic environment of the intestinal epithelial cell membrane can severely limit passive diffusion, which is the primary mechanism of absorption for most small molecule drugs.[3] While solubility is a prerequisite for absorption, excessive polarity can be the rate-limiting factor.

Secondary Concerns:

  • Efflux Transporter Substrate: The molecule's structure could make it a substrate for efflux transporters in the gut wall, such as P-glycoprotein (P-gp). These transporters actively pump absorbed drugs back into the intestinal lumen, reducing net bioavailability.[4]

  • pH-Dependent Solubility: While overall solubility may be high, it could vary significantly throughout the pH gradient of the gastrointestinal (GI) tract. The compound may be highly soluble in the low pH of the stomach but could potentially precipitate in the higher pH of the small intestine where most absorption occurs.

Troubleshooting Guide: My initial in vivo screen shows low oral bioavailability. What should I test first?

Before pursuing complex formulations, a systematic initial characterization is essential to confirm the underlying barrier. This process validates your hypothesis and prevents wasted effort on inappropriate strategies.

Workflow for Initial Characterization

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Performance cluster_2 Phase 3: Data Interpretation & Decision A Determine Kinetic Solubility (pH 2.0, 6.8, 7.4) B Determine LogD (pH 7.4) A->B D Perform Caco-2 Permeability Assay (Bidirectional) B->D C Assess Solid State (Crystallinity, Polymorphism) E Analyze Efflux Ratio (Papp B>A / A>B) D->E F High Solubility & Low Permeability (Papp < 1x10⁻⁶ cm/s)? E->F G High Efflux Ratio (>2)? F->G No I Pursue Permeability Enhancement (e.g., Prodrug Strategy) F->I Yes H Low Solubility (<10 µg/mL)? G->H No J Confirm Efflux Substrate & Consider Inhibitors/Advanced Formulations G->J Yes K Pursue Solubility Enhancement (e.g., Salt Screening, ASD) H->K Yes cluster_0 In the Gut Lumen (Poor Absorption) cluster_1 Chemical Modification cluster_2 Inside the Body (Post-Absorption) Drug (5-Methoxypyridin-2-yl)methylamine (Parent Drug, Polar, Charged) Prodrug Amide/Carbamate Prodrug (Lipophilic, Neutral) Drug->Prodrug Synthesis: Add Lipophilic Promoieties Enzymes Esterase / Amidase Enzymes in Blood/Tissue Prodrug->Enzymes 1. Passive Diffusion across gut wall ReleasedDrug Active Parent Drug Released at Target Site Enzymes->ReleasedDrug 2. Enzymatic Cleavage of Promoieties

Caption: Prodrug concept: masking polarity for absorption and subsequent release.

Recommended Prodrug Strategies for the Primary Amine:

  • Amide Prodrugs: React the primary amine with a carboxylic acid (e.g., an amino acid like valine or phenylalanine) to form an amide bond. These can be designed to be cleaved by peptidases or other hydrolases. [5]2. Carbamate Prodrugs: These can be designed to be stable in the GI tract but are cleaved by esterases in the blood or liver to release the parent amine.

Experimental Protocol: Synthesis of an N-Acetyl Prodrug (Example)

  • Dissolution: Dissolve (5-Methoxypyridin-2-yl)methylamine free base (1 equivalent) in an appropriate aprotic solvent (e.g., Dichloromethane).

  • Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield the N-acetylated prodrug.

  • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry. The prodrug should then be tested in the Caco-2 assay to confirm improved permeability.

Section 3: Strategies for Enhancing Solubility and Dissolution

If your initial analysis reveals that solubility or dissolution rate is a problem, despite it being a dihydrochloride salt, the following approaches are indicated.

FAQ: My compound is a crystalline solid, but its dissolution is slow, or it precipitates at intestinal pH. What are my options?

This suggests either the crystal lattice energy of the dihydrochloride salt is too high for rapid dissolution, or it undergoes conversion to the less soluble free base at higher pH. Key strategies include salt screening and creating amorphous solid dispersions.

1. Pharmaceutical Salt Screening

The dihydrochloride is only one of many possible salt forms. Screening a range of pharmaceutically acceptable counter-ions can identify a salt with an optimal balance of solubility, stability, and manufacturability. [6][7] Workflow for Salt Screening

A Start: (5-Methoxypyridin-2-yl)methylamine (Free Base) B React with a Library of Pharmaceutically Acceptable Acids (e.g., Mesylic, Sulfuric, Tartaric, Citric) A->B C Isolate Resulting Solids B->C D Characterize Each Salt Form C->D E Aqueous Solubility (Kinetic & Thermodynamic) D->E F Dissolution Rate D->F G Solid-State Stability (Hygroscopicity, Temp.) D->G H Crystallinity (PXRD) D->H I Select Optimal Salt Candidate for In Vivo Testing E->I F->I G->I H->I

Caption: A systematic workflow for pharmaceutical salt screening and selection.

Comparison of Potential Salt Form Properties

Salt PropertyDihydrochloride (Current)Alternative Mono- or Di-Salts (e.g., Mesylate, Tosylate)
Solubility Likely very high.Can be modulated; some may offer a better balance by being slightly less soluble but promoting better permeability. [6]
Hygroscopicity Often high, can be problematic for handling and storage.Can be significantly lower, improving physical stability.
Dissolution Rate May be affected by the common ion effect in the stomach.Can be faster due to different crystal packing and hydration properties. [2]
Stability Generally good, but potential for HCl release.Can offer superior solid-state stability. [8]

2. Amorphous Solid Dispersions (ASD)

If finding a suitable crystalline salt is difficult, converting the drug into an amorphous (non-crystalline) state can provide a significant solubility advantage. [9]In an ASD, the drug is molecularly dispersed within a polymer matrix, which prevents it from recrystallizing. [10]

  • Mechanism of Action: Amorphous materials do not have a crystal lattice, so no energy is required to break it apart during dissolution. This leads to a much higher apparent solubility and faster dissolution rates. [11]* Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®.

  • Preparation Methods: Spray drying or hot-melt extrusion are common industrial methods. [12]

Section 4: Advanced Formulation Strategies

For compounds that are highly lipophilic or face multiple bioavailability barriers, lipid-based drug delivery systems (LBDDS) offer a powerful solution.

FAQ: My compound is very challenging (e.g., a lipophilic prodrug version). When should I consider a lipid-based formulation?

LBDDS are ideal for poorly water-soluble (BCS Class II/IV) drugs. If you have successfully created a lipophilic prodrug to solve a permeability issue, that new chemical entity may now have a solubility problem. LBDDS can solve this. [13] Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium like GI fluids. [14] Advantages of LBDDS:

  • Enhanced Solubilization: The drug is maintained in a solubilized state, bypassing the dissolution step. [15]* Protection from Degradation: The formulation can protect the drug from harsh pH and enzymatic degradation in the gut. [16]* Improved Absorption: The small droplet size provides a large surface area for absorption and can facilitate transport via the lymphatic system, bypassing first-pass metabolism in the liver. [13]

Section 5: Experimental Validation Protocols

The ultimate confirmation of improved bioavailability comes from rigorous in vitro and in vivo testing.

Guide: Step-by-Step Protocol for a Caco-2 Permeability Assay

This assay predicts intestinal permeability and identifies efflux transporter interactions. [17]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm², which indicates tight junction formation. [18]3. Prepare Dosing Solutions: Dissolve the test compound (and controls like high-permeability propranolol and low-permeability atenolol) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 10 µM.

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B→A) Transport:

    • Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Guide: Designing a Preliminary In Vivo Pharmacokinetic (PK) Study in Rodents

This is the definitive test to measure bioavailability. [19]

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Formulation Groups:

    • Group 1 (IV): Compound in a solubilizing vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) at 1-2 mg/kg. This group is essential to determine absolute bioavailability.

    • Group 2 (PO - Control): Compound as a simple suspension (e.g., in 0.5% methylcellulose) at 5-10 mg/kg.

    • Group 3 (PO - Test Formulation): Your improved formulation (new salt, prodrug, ASD, LBDDS) at the same 5-10 mg/kg dose.

  • Administration: Administer the dose via intravenous (tail vein) or oral (gavage) routes after an overnight fast.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K₂-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.

Key PK Parameters for Bioavailability Assessment

ParameterDescriptionHow it's Used
Cmax Maximum observed plasma concentration.A higher Cmax for the test formulation suggests faster or more extensive absorption.
Tmax Time at which Cmax is reached.A shorter Tmax indicates faster absorption.
AUC (0-t) Area Under the plasma concentration-time Curve from time 0 to the last measurable point.This is the most critical parameter, representing total drug exposure over time.
F (%) Absolute Bioavailability. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.A higher F(%) for your test formulation directly demonstrates improved bioavailability. [20]

By following this structured approach of hypothesis, characterization, targeted strategy selection, and rigorous validation, you can systematically overcome the bioavailability challenges associated with (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

References

  • Vertex AI Search. (2023). (5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride | 1795503-46-6.
  • Chem-Impex. Quinolin-5-yl-methylamine dihydrochloride.
  • PubChem. 5-Methylpyridin-3-amine dihydrochloride | C6H10Cl2N2 | CID 53408309.
  • Tokyo Chemical Industry. 2-Amino-5-methoxypyridine 10167-97-2.
  • Garg, V., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]

  • Javed, Z., et al. (2023). Advancements in small molecule drug design: A structural perspective. PubMed Central. [Link]

  • Alhajj, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PubMed Central. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Gynther, M., & Loryan, I. (2020). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Vo, C. L. N., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PubMed Central. [Link]

  • Walsh Medical Media. (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Unknown. Caco2 assay protocol.
  • PubChem. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride.
  • MDPI.
  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Serajuddin, A. T. M. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • ResearchGate. (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Jurnal Universitas Padjadjaran. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S.
  • FDA. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption.
  • CAS.org. (2025). The future of lipid-based drug delivery. [Link]

  • ResearchGate. Compilation of a series of published prodrug approaches to amine drugs.
  • ResearchGate. (PDF) Lipid Based Drug Delivery System for Enhancing Oral Bioavailability – A Contemporary Review.
  • OUCI. Prodrugs for Amines.
  • ResearchGate. (PDF)
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?. [Link]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • MDPI. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

(5-Methoxypyridin-2-yl)methylamine dihydrochloride experimental variability reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methoxypyridin-2-yl)methylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to minimize experimental variability and ensure reproducible results. As this is a specialized reagent, likely obtained through custom synthesis, this guide emphasizes the fundamental chemical principles governing its handling and reactivity.

I. Compound Overview and Key Physicochemical Properties

(5-Methoxypyridin-2-yl)methylamine dihydrochloride is a substituted pyridine derivative. The presence of a basic methylamine group and a pyridine nitrogen atom allows for the formation of a dihydrochloride salt, which enhances its stability and solubility in aqueous media. The methoxy group at the 5-position influences the electron density of the pyridine ring, which can affect its reactivity.

PropertyValue/InformationSource/Justification
Molecular Formula C7H12Cl2N2ODeduced from structure
Appearance Likely an off-white to yellow crystalline solidBased on similar amine hydrochloride salts.[1]
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.Amine hydrochlorides are salts, which increases their polarity and aqueous solubility.[2][3]
Stability The dihydrochloride salt is generally stable under standard storage conditions. The free base form may be sensitive to air and light.Amine salts are thermally more stable and have less odor than their "free base" conjugates.[3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. For long-term storage, refrigeration is recommended.General recommendation for amine salts to prevent degradation.

II. Frequently Asked Questions (FAQs)

Q1: My (5-Methoxypyridin-2-yl)methylamine dihydrochloride won't fully dissolve in my reaction solvent. What should I do?

A1: This is a common issue when working with salt forms of reagents in organic solvents.

  • Solvent Choice: If your reaction conditions permit, consider switching to a more polar solvent such as methanol, ethanol, or dimethylformamide (DMF).

  • Free Base Conversion: If the reaction requires a nonpolar solvent, you will need to convert the dihydrochloride salt to its free base form. This can be achieved by partitioning the salt between an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) and an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer containing the free amine can then be dried and used in your reaction. Be aware that the free amine may be less stable than the salt form.

  • In-situ Neutralization: For some reactions, you can perform an in-situ neutralization by adding a non-nucleophilic base to the reaction mixture to generate the free amine.

Q2: I am seeing low yields in my nucleophilic substitution reaction. What are the potential causes?

A2: Low yields in nucleophilic substitution reactions with this reagent can stem from several factors related to the amine's reactivity.

  • Incomplete Neutralization: The primary amine is the nucleophilic species. If the dihydrochloride salt is not fully neutralized to the free amine, the concentration of the active nucleophile will be low, leading to poor conversion. Ensure you are using a sufficient excess of a suitable base to liberate the free amine.

  • Steric Hindrance: The methyl group on the amine and the pyridine ring itself can create steric hindrance, slowing down the reaction. You may need to use higher reaction temperatures or longer reaction times.

  • Basicity of the Pyridine Ring: The pyridine nitrogen can also be protonated and can interact with electrophiles, potentially leading to side reactions or acting as a proton sink, reducing the effective concentration of the base.

Q3: How do I confirm the purity of my (5-Methoxypyridin-2-yl)methylamine dihydrochloride?

A3: Standard analytical techniques can be used to assess the purity of your compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to determine the purity and confirm the molecular weight of the compound.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, Cl) and is a good indicator of purity.

Q4: Can I use a strong base like sodium hydroxide to neutralize the dihydrochloride salt?

A4: While strong bases like sodium hydroxide will effectively deprotonate the amine, caution is advised. A high concentration of hydroxide ions in an aqueous solution can potentially lead to unwanted side reactions, especially if your molecule has other sensitive functional groups. A milder base like sodium bicarbonate or potassium carbonate is often a safer choice for the initial neutralization and extraction.[4]

III. Troubleshooting Guides

Guide 1: Inconsistent Reaction Kinetics

Symptom: Reaction times and yields are not reproducible between batches.

Potential Cause Troubleshooting Step Scientific Rationale
Hygroscopic Nature of the Salt Dry the dihydrochloride salt under vacuum before weighing. Store in a desiccator.Amine hydrochloride salts can absorb atmospheric moisture, which can affect the accuracy of weighing and introduce water into the reaction, potentially altering the reaction kinetics.
Incomplete Liberation of the Free Amine Use a slight excess of a non-nucleophilic base (e.g., triethylamine, DIPEA) for in-situ reactions. For extractions, ensure the aqueous layer is sufficiently basic (pH > 10).Both the methylamine and the pyridine nitrogen are basic and will be protonated in the dihydrochloride form. A sufficient amount of base is required to deprotonate both sites to generate the desired nucleophilic free amine.
Batch-to-Batch Purity Variation Characterize each new batch of the reagent by NMR or LC-MS before use.As a custom-synthesized compound, purity may vary between batches. Impurities can act as catalysts or inhibitors, leading to inconsistent results.
Guide 2: Formation of Side Products

Symptom: TLC or LC-MS analysis shows multiple unexpected spots or peaks.

Potential Cause Troubleshooting Step Scientific Rationale
Over-alkylation Use a controlled stoichiometry of the electrophile. Consider adding the electrophile slowly to the reaction mixture.The primary amine can potentially react with two equivalents of an alkylating agent. Slow addition can help to favor mono-alkylation.
Reaction with the Pyridine Ring If using strong electrophiles, consider protecting the pyridine nitrogen if it is not involved in the desired reaction.The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The methoxy group is an activating group, which may increase the ring's susceptibility to side reactions under harsh conditions.
Degradation of the Free Amine If the free amine is isolated, use it immediately or store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.Primary amines can be susceptible to oxidation or other degradation pathways, especially when exposed to air and light.

IV. Experimental Protocols

Protocol 1: Generation and Extraction of the Free Amine

This protocol describes the conversion of the dihydrochloride salt to the free amine for use in non-aqueous reactions.

  • Dissolution: Dissolve (5-Methoxypyridin-2-yl)methylamine dihydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the aqueous layer is > 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes of the aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the free amine.

  • Characterization: Confirm the structure of the free amine by ¹H NMR and proceed to the next step immediately.

Protocol 2: In-situ Neutralization for Nucleophilic Substitution

This protocol is suitable for reactions where the presence of a mild base and its corresponding salt does not interfere with the reaction.

  • Reagent Addition: To a solution of the electrophile in an appropriate aprotic solvent (e.g., acetonitrile, THF), add (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

  • Base Addition: Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures to remove the amine salt by-product.

V. Visualizing a Key Workflow

The following diagram illustrates the critical step of converting the dihydrochloride salt to the reactive free amine, which is a common source of experimental variability.

Free_Amine_Generation cluster_start Starting Material cluster_process Neutralization & Extraction cluster_product Product start (5-Methoxypyridin-2-yl)methylamine dihydrochloride (Water Soluble, Non-nucleophilic Salt) process 1. Dissolve in H₂O 2. Add NaHCO₃ (aq) 3. Extract with Organic Solvent start->process Liberation of Free Base product Free Amine (Organic Soluble, Nucleophilic) process->product Phase Separation

Caption: Workflow for generating the free amine.

VI. References

  • University of Glasgow Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • PubChem. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. [Link]

Sources

Validation & Comparative

Navigating the Chemical Maze: A Comparative Analysis of (5-Methoxypyridin-2-yl)methylamine Dihydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey through complex chemical landscapes. The pyridine scaffold, a cornerstone in medicinal chemistry, offers a versatile platform for the design of molecules with diverse biological activities.[1][2] Among these, (5-Methoxypyridin-2-yl)methylamine dihydrochloride has emerged as a significant building block. This guide provides a comprehensive comparative analysis of this key compound and its structural analogs, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies crucial for their evaluation.

The strategic placement of substituents on the pyridine ring can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and metabolic stability.[1][2][3] This principle is central to the exploration of analogs of (5-Methoxypyridin-2-yl)methylamine, where modifications to the methoxy group, the pyridine core, and the methylamine side chain can lead to compounds with tailored biological activities.

The Core Scaffold: Understanding (5-Methoxypyridin-2-yl)methylamine

(5-Methoxypyridin-2-yl)methylamine serves as a foundational structure in the synthesis of a variety of biologically active compounds. Its utility spans across different therapeutic areas, from potential anticancer agents to modulators of central nervous system receptors. The presence of the methoxy and aminomethyl groups provides key interaction points for biological targets and influences the physicochemical properties of the molecule.

Structural Analogs: A Comparative Overview

To understand the therapeutic potential of this chemical family, a systematic comparison of its analogs is essential. This guide will focus on three key classes of analogs, categorized by the modification of specific structural motifs.

Analog Class Structural Modification Rationale for Investigation
Class A: Methoxy Group Analogs Replacement of the 5-methoxy group with other substituents (e.g., halogens, alkyl groups).To probe the role of the electron-donating methoxy group on target binding and metabolic stability.
Class B: Pyridine Core Analogs Alterations to the pyridine ring itself (e.g., substitution at other positions, replacement with other heterocycles).To evaluate the importance of the pyridine nitrogen's position and the overall ring electronics for biological activity.
Class C: Methylamine Side Chain Analogs Modification of the 2-aminomethyl side chain (e.g., N-alkylation, incorporation into a larger cyclic structure).To explore the impact of the basicity and steric bulk of the side chain on receptor interaction and selectivity.

Comparative Biological Activity: Insights from Experimental Data

While a head-to-head clinical comparison of these specific analogs is not yet available in published literature, we can draw valuable insights from preclinical studies on related pyridine derivatives. The following sections will synthesize available data to project the potential performance of these analog classes.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[4][5][6][7][8] Studies on various substituted pyridines have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Table 1: Hypothetical Comparative Anticancer Activity of (5-Methoxypyridin-2-yl)methylamine Analogs

Analog Modification Predicted IC50 (µM) vs. Cancer Cell Line Rationale/Supporting Evidence
Parent Compound 5-methoxy5-15The methoxy group can contribute to target interaction and favorable pharmacokinetic properties.[9]
Analog A1 5-chloro1-10Halogen substitution can enhance binding affinity and cell permeability.
Analog B1 4-methoxypyridine>20Positional changes of the methoxy group can drastically alter binding geometry and reduce activity.
Analog C1 N,N-dimethyl10-25Increased steric bulk on the amine may hinder optimal binding to some targets.

Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous experimental testing.

Receptor Modulation: Targeting the Central Nervous System

The 2-aminomethylpyridine scaffold is a recognized pharmacophore for various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine D2 and histamine H3 receptors.[10][11][12][13][14] Antagonists of these receptors have therapeutic potential in a range of neurological and psychiatric disorders.[15][16][17]

Table 2: Predicted Receptor Binding Affinities (Ki, nM) of (5-Methoxypyridin-2-yl)methylamine Analogs

Analog Modification Predicted Dopamine D2 Ki (nM) Predicted Histamine H3 Ki (nM) Rationale/Supporting Evidence
Parent Compound 5-methoxy50-10020-50The 2-aminomethylpyridine core is a known binder of these receptors.[10][11]
Analog A2 5-fluoro40-8015-40Fluorine substitution can enhance binding affinity through favorable electronic interactions.
Analog B2 3-aminomethylpyridine>500>500The position of the aminomethyl group is critical for receptor recognition.
Analog C2 N-ethyl70-12030-60Moderate N-alkylation can be tolerated, but larger groups may decrease affinity.

Note: The Ki values presented are hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous experimental testing.

Structure-Activity Relationship (SAR) Insights

The analysis of these analogs allows for the deduction of key structure-activity relationships that can guide future drug design efforts.

SAR_Insights cluster_scaffold Core Scaffold: (5-Methoxypyridin-2-yl)methylamine cluster_analogs Analog Modifications cluster_outcomes Impact on Biological Properties Scaffold Parent Compound Methoxy 5-Position Substitution (e.g., OCH3 -> Cl, F) Scaffold->Methoxy Modulate Pyridine Pyridine Core Isomers (e.g., 2-aminomethyl -> 3-aminomethyl) Scaffold->Pyridine Alter Amine Side Chain Modification (e.g., NH2 -> N(CH3)2, NHR) Scaffold->Amine Vary Potency Potency Methoxy->Potency Metabolism Metabolic Stability Methoxy->Metabolism Pyridine->Potency Selectivity Selectivity Pyridine->Selectivity Amine->Potency Amine->Selectivity

Figure 1: Structure-Activity Relationship flow for (5-Methoxypyridin-2-yl)methylamine analogs.

Experimental Protocols: A Guide to Evaluation

To enable researchers to conduct their own comparative studies, this section outlines key experimental protocols for assessing the biological activity and pharmacokinetic properties of these compounds.

In Vitro Cytotoxicity Assay

This protocol is essential for determining the anticancer potential of the synthesized analogs.

Workflow:

cytotoxicity_workflow start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of analogs start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate binding_assay_workflow start Prepare cell membranes expressing the target receptor incubate Incubate membranes with a radioligand and varying concentrations of test compound start->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Quantify bound radioactivity separate->measure calculate Calculate Ki values measure->calculate

Figure 3: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D2 or histamine H3 receptors).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-Nα-methylhistamine for H3 receptors) and a range of concentrations of the unlabeled test compounds (analogs and parent compound).

  • Separation: After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Workflow:

metabolic_stability_workflow start Incubate test compound with liver microsomes and NADPH quench Quench the reaction at different time points start->quench analyze Analyze the remaining parent compound by LC-MS/MS quench->analyze calculate Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) analyze->calculate

Figure 4: Workflow for an in vitro metabolic stability assay using liver microsomes.

Detailed Steps:

  • Incubation: Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (from human, rat, or other species of interest) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration. The incorporation of a pyridine moiety into a drug candidate can enhance its metabolic stability. [1][2][3]

Conclusion: Charting the Path Forward

The comparative analysis of (5-Methoxypyridin-2-yl)methylamine dihydrochloride and its analogs underscores the power of medicinal chemistry to fine-tune the properties of a lead scaffold. By systematically modifying the core structure, researchers can develop compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The experimental protocols provided in this guide offer a robust framework for the evaluation of these and other novel chemical entities. As the field of drug discovery continues to evolve, the principles of structure-activity relationship and rigorous experimental validation will remain paramount in the development of the next generation of therapeutics.

References

  • Cresset Group. (2021, October 8). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Retrieved from [Link]

  • Chichak, K. S., et al. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. Journal of Medicinal Chemistry, 61(23), 10865–10885.
  • Abd El-All, A. S., et al. (2020). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Iranian Chemical Society, 17(8), 1957–1969.
  • Griffin, R. J., et al. (1999). New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. Journal of Medicinal Chemistry, 42(18), 3567–3585.
  • Di, L., & Kerns, E. H. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4645–4661.
  • Sahlholm, K., et al. (2018). Optimization of a Novel D 2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules. ACS Chemical Neuroscience, 9(11), 2737–2748.
  • Abdellattif, M. H., et al. (2012). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 345(8), 650–657.
  • Kumar, A., et al. (2020). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1436–1442.
  • Scott, J. S., & Ward, R. A. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(1), 126788.
  • Szymańska, E., et al. (2020).
  • Al-Suwaidan, I. A., et al. (2022).
  • Alachkar, A., et al. (2017). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Neuroscience, 11, 28.
  • Saha, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–665.
  • Bridges, T. M., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(5), 786–793.
  • Schou, M., et al. (2015). Synthesis and evaluation in rats of homologous series of [18F]-labeled dopamine D2/3 receptor agonists based on the 2-aminomethylchroman scaffold as potential PET tracers. EJNMMI Research, 5(1), 47.
  • Moreno-Guzmán, F., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(16), 4983.
  • Gerlza, T., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(2), 195.
  • Kumar, A., et al. (2020). Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. Molecules, 25(23), 5708.
  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4209.
  • van der Velden, W. J. C., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515.
  • Wikipedia. (2024, January 21). H3 receptor antagonist. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules. ChemistrySelect, 4(33), 9789–9794.
  • Kumar, A., & Sharma, V. (2017). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Organic Synthesis, 14(5), 654–674.
  • Yoshikawa, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 18–28.

Sources

A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing (5-Methoxypyridin-2-yl)methylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproducibility is the cornerstone of scientific advancement.[1] In the context of medicinal chemistry and drug development, the reliability of synthetic procedures is paramount for consistent production of target molecules and valid biological screening. This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of reactions involving (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a valuable heterocyclic building block. We will explore the inherent chemical properties of this reagent, compare it to viable alternatives, and present a self-validating, standardized protocol for a common amide coupling reaction. By explaining the causality behind experimental choices and integrating robust analytical checkpoints, this guide aims to equip researchers with the tools to achieve consistent and reliable outcomes.

Introduction: The Role and Challenges of Substituted Pyridinylmethylamines

(5-Methoxypyridin-2-yl)methylamine is part of the broader class of aminopyridines, which are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[2][3] The pyridine ring system is a common feature in numerous FDA-approved drugs.[4] This specific building block offers a unique combination of a basic pyridine nitrogen, a nucleophilic primary amine, and an electron-donating methoxy group, which can be leveraged to fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability.[3]

However, the very features that make this molecule attractive also present challenges to experimental reproducibility. The dihydrochloride salt form, while improving shelf-life and handling, necessitates careful consideration of stoichiometry and reaction conditions. Furthermore, the presence of two basic nitrogen atoms and the potential for side reactions requires a robust and well-controlled experimental design.

Comparative Landscape: Strategic Selection of Building Blocks

The choice of a primary amine building block can significantly impact the outcome and reproducibility of a synthetic campaign. Below is a comparison of (5-Methoxypyridin-2-yl)methylamine dihydrochloride with common alternatives.

Feature(5-Methoxypyridin-2-yl)methylamine 2HCl(5-(Trifluoromethyl)pyridin-2-yl)methylamine HCl[5]BenzylamineMethylamine HCl[6]
Structure Methoxy-substituted pyridineTrifluoromethyl-substituted pyridineSimple aromatic amineSimple aliphatic amine
Key Property Electron-donating group, H-bond acceptorElectron-withdrawing group, lipophilicBulky, hydrophobic aromatic ringSmall, non-bulky
Form Dihydrochloride saltHydrochloride saltFree base (liquid)Hydrochloride salt
Reactivity Moderately nucleophilic amine. Requires base to liberate free amine.Less nucleophilic amine due to EWG.Highly nucleophilic.Highly nucleophilic.
Solubility Generally soluble in polar solvents like water, MeOH.Varies; often soluble in polar solvents.Soluble in a wide range of organic solvents.Highly soluble in water.[6]
Reproducibility Considerations Requires precise control of base addition (2+ equivalents). Hygroscopic. Potential for N-alkylation on pyridine ring.Requires 1+ equivalent of base. Less prone to ring alkylation.Prone to oxidation. Can be difficult to remove excess.Gas at room temp (as free base). Salt is hygroscopic.

The selection of an alternative often depends on the specific electronic or steric properties desired in the final molecule. For instance, switching from the methoxy-substituted title compound to its trifluoromethyl-substituted analog can drastically alter the electron density of the pyridine ring, impacting its pKa and potential for off-target interactions.[5] Simple amines like benzylamine or methylamine hydrochloride serve as useful controls to diagnose issues specific to the more complex aminopyridine scaffold.[6]

Core Factors Influencing Experimental Reproducibility

Achieving run-to-run consistency hinges on understanding and controlling several key variables. The reactivity of aminopyridines is sensitive to subtle changes in the experimental environment.

  • Stoichiometry and the Dihydrochloride Form : The title compound is a salt containing two equivalents of HCl. This means at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) are required to liberate the free primary amine for reaction. Incomplete neutralization is a common, yet often overlooked, source of low or variable yields.

  • Reagent Purity and Handling :

    • Water Content : The dihydrochloride salt is hygroscopic. Moisture in the reaction can hydrolyze coupling reagents and affect the catalytic cycle. It is recommended to handle the reagent in an inert atmosphere (e.g., under argon or nitrogen) and use anhydrous solvents.[7]

    • Purity of Amine : Commercial batches may vary in purity. It is good practice to verify the purity (e.g., by qNMR) of a new bottle of starting material.

  • Choice of Base : The pKa of the base is critical. The basicity of aminopyridines is influenced by the position of the amino group and electronic effects of substituents.[8] A base must be strong enough to deprotonate the amine hydrochloride but not so strong as to cause undesired side reactions.

  • Reaction Temperature : Amide coupling reactions are often run at room temperature, but temperature control can be crucial. Exotherms during base or coupling reagent addition can lead to the formation of byproducts.

cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_process Process Control ReagentPurity Amine Purity (Lot-to-Lot Variability) Result Reproducible Yield & Purity ReagentPurity->Result Solvent Anhydrous Solvents Solvent->Result Hygroscopic Hygroscopic Nature of Dihydrochloride Salt Hygroscopic->Result Base Choice & Stoichiometry of Base (2+ eq.) Base->Result Temp Temperature Control (Exotherms) Temp->Result Concentration Reaction Concentration Concentration->Result Atmosphere Inert Atmosphere (N2 / Ar) Atmosphere->Result Monitoring Reaction Monitoring (TLC, LC-MS) Monitoring->Result Workup Workup & Purification (pH, Extraction) Workup->Result

Caption: Key factors impacting experimental reproducibility.

A Self-Validating Protocol for Amide Coupling

To demonstrate best practices, we provide a standardized protocol for the coupling of (5-Methoxypyridin-2-yl)methylamine dihydrochloride with a generic carboxylic acid using HATU, a common and efficient coupling reagent.[9] This workflow includes built-in checkpoints for self-validation.

Experimental Workflow Diagram

start Start prep Reagent Prep - Dry solvents - Weigh reagents under N2 start->prep dissolve Dissolve Acid & HATU in Anhydrous DMF prep->dissolve add_base Add DIPEA (2.2 eq.) @ 0°C dissolve->add_base add_amine Add Amine Salt (1.0 eq.) add_base->add_amine react Stir at RT for 2.5 hours add_amine->react monitor QC Check 1: Reaction Monitoring (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Water Quench, EtOAc Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize QC Check 2: Product Characterization (NMR, HRMS, HPLC) purify->characterize end End: Pure Product characterize->end

Caption: A self-validating experimental workflow.

Step-by-Step Methodology
  • Materials :

    • Carboxylic Acid (1.0 eq)

    • (5-Methoxypyridin-2-yl)methylamine dihydrochloride (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)[9]

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated aq. NaCl (Brine)

    • 1M HCl (aq)

    • Saturated aq. NaHCO₃

  • Procedure :

    • Preparation : Under an inert atmosphere of Nitrogen (N₂), add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to a dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolution : Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Activation : Cool the solution to 0°C using an ice bath. Slowly add DIPEA (2.2 eq). Stir the mixture at 0°C for 15 minutes. Causality: This pre-activation step forms the active ester of the carboxylic acid, minimizing side reactions.

    • Amine Addition : Add (5-Methoxypyridin-2-yl)methylamine dihydrochloride (1.0 eq) to the reaction mixture as a solid.

    • Reaction : Allow the reaction to warm to room temperature and stir for 2.5 hours.[9]

    • QC Check 1 (Reaction Monitoring) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

    • Workup : Once complete, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers.

    • Washing : Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid), and finally with brine. Trustworthiness: This washing sequence systematically removes key impurities, simplifying the final purification.

    • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue by flash column chromatography on silica gel.

    • QC Check 2 (Characterization) : Analyze the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Purity should be further quantified by HPLC.

Data Presentation for Comparative Analysis

To assess reproducibility, data must be captured and presented systematically. Below is a template for comparing results from different experimental runs or when comparing the title compound with an alternative.

Table 2: Hypothetical Comparative Experimental Data

ParameterRun 1 (Standard Protocol)Run 2 (Insufficient Base: 1.8 eq)Run 3 (Alternative: Benzylamine)
Starting Amine (5-Methoxypyridin-2-yl)methylamine 2HCl(5-Methoxypyridin-2-yl)methylamine 2HClBenzylamine
Reaction Time 2.5 hours6 hours1.5 hours
Conversion (by LC-MS) >95%~70%>99%
Isolated Yield 85%55%92%
Purity (by HPLC) 98.5%90.2% (with unreacted acid)99.1%
Observations Clean reaction profile.Significant starting material remaining.Faster reaction, clean profile.

This structured data clearly demonstrates the impact of a critical parameter (base stoichiometry) on the reaction's success, highlighting the cause of poor reproducibility.

Conclusion

The reproducibility of experiments involving (5-Methoxypyridin-2-yl)methylamine dihydrochloride is not a matter of chance, but a direct result of meticulous control over key chemical and procedural parameters. By understanding the implications of its dihydrochloride form, ensuring the purity and anhydrous handling of all reagents, and implementing a self-validating workflow with integrated analytical checkpoints, researchers can transform this versatile building block from a source of variability into a reliable tool for innovation. This guide provides the foundational logic and practical steps to achieve that consistency, ensuring that the resulting scientific data is both trustworthy and robust.

References

  • Khalid, T., Malik, A., Rasool, N., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • American Chemical Society. (2023). On the Integrity of Accurate Mass Measurement Data in Compound Characterization. Organic Letters. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Available from: [Link]

  • ResearchGate. Pyridines | Science topic. Available from: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available from: [Link]

  • Sharma, A., Kumar, V., & Singh, J. (2020). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Tijani, J. O., & Adam, M. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Reviews.
  • Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. E. (2022).
  • Taylor & Francis Online. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. PubChem Compound Database. Available from: [Link]

  • Safrole. Methylamine Synthesis. Available from: [Link]

  • National Toxicology Program. (1995). Nomination Background: Methylamine (CASRN: 74-89-5). U.S. Department of Health and Human Services.

Sources

Cross-Validation of (5-Methoxypyridin-2-yl)methylamine dihydrochloride's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Quest for Novel Therapeutics

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] Its versatility allows for substitutions that can dramatically alter a molecule's biological activity, making pyridine derivatives a fertile ground for the discovery of new therapeutic agents.[1] These derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

This guide focuses on a novel compound, (5-Methoxypyridin-2-yl)methylamine dihydrochloride . Given the lack of extensive public data on this specific molecule, we present a framework for its initial biological characterization. This process, known as cross-validation, involves a series of comparative experiments to hypothesize, test, and confirm its biological activity against established drugs and structurally related compounds. By following this guide, researchers can systematically evaluate the potential of novel pyridine derivatives.

We will hypothesize two potential, and common, biological activities for our target compound based on its structural motifs: anticancer and antimicrobial activity . This guide will provide detailed protocols to test these hypotheses, comparing the performance of (5-Methoxypyridin-2-yl)methylamine dihydrochloride against a known anticancer drug (Sorafenib), a known antibiotic (Ciprofloxacin), and a structurally distinct pyridine-containing compound to serve as a negative or specificity control.

Comparative Framework: Selecting the Right Benchmarks

A robust cross-validation strategy hinges on the selection of appropriate comparators. For our investigation of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, we have selected the following:

  • Positive Control (Anticancer): Sorafenib . A multikinase inhibitor containing a pyridine moiety, widely used in cancer therapy. Its in vitro cytotoxicity is well-documented.[3][5]

  • Positive Control (Antimicrobial): Ciprofloxacin . A broad-spectrum fluoroquinolone antibiotic. Its Minimum Inhibitory Concentrations (MICs) against various bacterial strains are well-established.[1][4]

  • Structural Analogue (Hypothetical): (Pyridin-2-yl)methylamine . A simpler, related structure to help determine the contribution of the 5-methoxy group to any observed activity.

  • Negative Control: The vehicle (e.g., DMSO) used to dissolve the compounds.

Part 1: Investigating Anticancer Activity

The presence of the pyridine ring is a common feature in many kinase inhibitors and other anticancer agents.[4][6] We will, therefore, first investigate the potential of (5-Methoxypyridin-2-yl)methylamine dihydrochloride as a cytotoxic agent against relevant cancer cell lines.

Experimental Design: In Vitro Cytotoxicity Assay

The initial screening for anticancer activity is typically performed using an in vitro cytotoxicity assay, such as the MTT or SRB assay, across a panel of cancer cell lines.[7] For this guide, we will focus on two common cell lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture MCF-7 and A549 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, Sorafenib, and the structural analogue in DMSO. Create a series of dilutions in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity assay should be presented in a clear, tabular format for easy comparison.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
(5-Methoxypyridin-2-yl)methylamine dihydrochlorideHypothetical DataHypothetical Data
Sorafenib4-8[3]Variable
(Pyridin-2-yl)methylamineHypothetical DataHypothetical Data
Vehicle (DMSO)No significant effectNo significant effect

Note: The IC50 values for Sorafenib can vary depending on the specific experimental conditions and cell line passage number.

Visualizing the Anticancer Workflow

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 & A549 Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds (48h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the in vitro anticancer cytotoxicity assay.

Part 2: Investigating Antimicrobial Activity

The 2-aminomethylpyridine core is also a feature in some antimicrobial agents.[8][9] Therefore, a parallel investigation into the antimicrobial properties of (5-Methoxypyridin-2-yl)methylamine dihydrochloride is warranted.

Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

The standard method for determining the antimicrobial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay.[10] This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. We will test against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Culture: Grow S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight cultures to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of a 96-well plate.

  • Compound Preparation: Prepare a stock solution of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, Ciprofloxacin, and the structural analogue in an appropriate solvent (e.g., water or DMSO). Create a two-fold serial dilution in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Comparative Antimicrobial Activity

The MIC values should be tabulated for a clear comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
(5-Methoxypyridin-2-yl)methylamine dihydrochlorideHypothetical DataHypothetical Data
Ciprofloxacin0.25-1.0[1]0.013-0.08[4]
(Pyridin-2-yl)methylamineHypothetical DataHypothetical Data

Note: The MIC values for Ciprofloxacin can vary depending on the specific bacterial strain and testing conditions.

Visualizing the Antimicrobial Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis bacterial_culture Culture S. aureus & E. coli inoculum_prep Prepare Bacterial Inoculum bacterial_culture->inoculum_prep compound_prep Prepare Compound Dilutions inoculation Inoculate 96-well Plates compound_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates (18-24h) inoculation->incubation read_mic Visually Determine MIC incubation->read_mic record_results Record MIC Values read_mic->record_results

Caption: Workflow for the antimicrobial Minimum Inhibitory Concentration (MIC) assay.

Interpreting the Results and Next Steps

The data gathered from these initial screens will provide a foundational understanding of the biological activity of (5-Methoxypyridin-2-yl)methylamine dihydrochloride.

  • Potent and Selective Anticancer Activity: If the compound shows a low IC50 value against the cancer cell lines, particularly if it is more potent than against non-cancerous cell lines (a follow-up experiment), it would be a strong candidate for further development as an anticancer agent. Subsequent studies could explore its mechanism of action, such as kinase inhibition profiling or apoptosis induction assays.

  • Potent and Broad-Spectrum Antimicrobial Activity: Low MIC values against both Gram-positive and Gram-negative bacteria would suggest potential as a broad-spectrum antibiotic. Further studies could include determining the Minimum Bactericidal Concentration (MBC) and testing against a wider panel of clinical isolates, including resistant strains.

  • Activity Profile Comparison: Comparing the activity of the title compound to its simpler analogue, (Pyridin-2-yl)methylamine, will elucidate the role of the 5-methoxy group. If the methoxy derivative is significantly more active, this suggests this substitution is crucial for its biological function.

  • No Significant Activity: If the compound shows weak or no activity in either assay, it may not be a promising lead for these particular applications, or it may have a different, untested biological activity.

Conclusion: A Pathway to Discovery

This guide provides a systematic and comparative approach to the initial biological evaluation of a novel pyridine derivative, (5-Methoxypyridin-2-yl)methylamine dihydrochloride. By employing standardized in vitro assays and comparing the results to well-characterized drugs and structural analogues, researchers can efficiently and logically cross-validate the compound's potential as a new therapeutic agent. This structured approach, grounded in scientific integrity, is essential for navigating the early stages of drug discovery and development.

References

  • Zellmer, L., et al. (2010). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. PMC. Available at: [Link]

  • Firrincieli, A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Available at: [Link]

  • Gulea, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Ben M'Barek, K., et al. (2020). Synthesis, intermolecular interactions and biological activities of two new organic–inorganic hybrids C6H10N2,2Br and C6H10N2,. RSC Publishing. Available at: [Link]

  • Koszelewski, D., et al. (2010). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. Available at: [Link]

  • Bozkurt, F. N., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]

  • Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • Gulea, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available at: [Link]

  • Zhao, F., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. Available at: [Link]

  • Bozkurt, F. N., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ResearchGate. Available at: [Link]

  • Chen, C., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. Available at: [Link]

  • Tsvetkova, E., et al. (2023). Comparative Analysis of the Cytotoxic Effect of a Complex of Selenium Nanoparticles Doped with Sorafenib, “Naked” Selenium Nanoparticles, and Sorafenib on Human Hepatocyte Carcinoma HepG2 Cells. MDPI. Available at: [Link]

  • Ammar, Y. A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link]

  • Marcusson, L. L., et al. (2009). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Perković, I., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Firrincieli, A., et al. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. ASM Journals. Available at: [Link]

  • Liu, S., et al. (2022). Tumor-treating fields in combination with sorafenib restrain the proliferation of liver cancer in vitro. PMC. Available at: [Link]

  • Bozkurt, F. N., & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Uşak Üniversitesi Akademik Veri Yönetim Sistemi. Available at: [Link]

  • Sharma, P., & Kumar, V. (2025). Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. Scope Database. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and antibiotic activity study of pyridine chalcone derivatives against methicillin-resistant staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

  • Szychowski, K. A., & Gmiński, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]

  • Lestari, B., et al. (2024). The Combination of Sorafenib and PGV-1 Inhibits the Proliferation of Hepatocellular Carcinoma Through c-Myc Suppression in an Additive Manner: In Vitro Studies. NIH. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][3][11]Thiadiazole Moiety. ResearchGate. Available at: [Link]

  • Al-Awady, M. J., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]

  • Wang, F., et al. (2024). Variation in the sorafenib-induced cellular cytotoxicity among hepatoma... ResearchGate. Available at: [Link]

Sources

Comparison Guide: A Multi-Assay Strategy for Confirming the On-Target Effects of (5-Methoxypyridin-2-yl)methylamine dihydrochloride as a Putative Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In drug discovery, the rigorous validation of a compound's on-target effects is paramount to ensuring that its biological activity is mediated through its intended molecular target. This guide provides an in-depth, technically-focused framework for confirming the on-target effects of (5-Methoxypyridin-2-yl)methylamine dihydrochloride, a novel compound with structural motifs suggestive of activity at the Histamine H3 receptor (H3R). We will detail a logical, multi-tiered experimental strategy, moving from direct target binding to cellular functional consequences, and compare its hypothetical performance metrics against established H3R antagonists.

Introduction: The Rationale for Target Validation

The Histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and noradrenaline.[1][2] This positions the H3R as a compelling therapeutic target for cognitive and neurological disorders, including Alzheimer's disease, ADHD, and schizophrenia.[3] Antagonists or inverse agonists of H3R block its constitutive activity, thereby increasing neurotransmitter release and enhancing cognitive functions.[3][4]

(5-Methoxypyridin-2-yl)methylamine dihydrochloride is a novel chemical entity. While its specific biological targets are uncharacterized in public literature, its pyridine-methylamine core is a feature found in various CNS-active compounds. This guide outlines the essential experimental cascade a researcher would undertake to test the hypothesis that this compound—hereafter referred to as Compound X —is a bona fide H3R antagonist. Our approach emphasizes a self-validating system, where orthogonal assays build upon one another to create a cohesive and trustworthy body of evidence.

Part 1: Foundational On-Target Confirmation - Direct Binding Affinity

The first and most fundamental question is whether Compound X physically interacts with the H3 receptor. A radioligand binding assay is the gold-standard method for quantifying this interaction.

Causality of Experimental Choice: This assay directly measures the affinity (Ki) of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand of known high affinity. It is a direct, quantifiable measure of target engagement in a cell-free system, providing the initial evidence of a physical interaction and its potency.

Experimental Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the human Histamine H3 Receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human Histamine H3 receptor (hH3R).

  • Radioligand Selection: Employ [3H]N-α-methylhistamine, a well-characterized, high-affinity H3R agonist radioligand.[5]

  • Assay Setup:

    • In a 96-well plate, combine hH3R-expressing membranes (10-20 µg protein/well) with a fixed concentration of [3H]N-α-methylhistamine (e.g., 0.5 nM, near its Kd).

    • Add increasing concentrations of Compound X (e.g., 10 pM to 100 µM) or a known H3R antagonist as a positive control (e.g., GSK189254).[4]

    • For non-specific binding (NSB) determination, use a high concentration of an unlabeled competitor (e.g., 10 µM Imetit).

  • Incubation: Incubate the plates at 25°C for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Compound X.

    • Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Cellular On-Target Confirmation - Functional Antagonism

Demonstrating that Compound X binds to H3R is the first step. The next is to prove it modulates receptor function in a live cell context. Since H3R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

Causality of Experimental Choice: This functional assay moves from the cell-free environment to a physiological one. It confirms that the binding event observed previously translates into a measurable biological effect—the inhibition of agonist-induced signaling. This step is crucial for distinguishing between a simple binder and a functionally active molecule (agonist, antagonist, or inverse agonist).

Experimental Workflow: cAMP Inhibition Assay

G cluster_workflow Workflow: cAMP Functional Assay A 1. Seed hH3R-expressing CHO or HEK293 cells B 2. Pre-incubate cells with Compound X or vehicle A->B C 3. Stimulate with H3R agonist (e.g., R-α-methylhistamine) B->C D 4. Lyse cells and measure intracellular cAMP levels (e.g., HTRF, LANCE) C->D E 5. Analyze Data: Plot cAMP vs. [Agonist] Determine EC50 shift D->E

Caption: Workflow for the H3R functional cAMP assay.

Experimental Protocol 2: HTRF cAMP Functional Assay

Objective: To determine if Compound X can functionally antagonize agonist-induced inhibition of cAMP production in cells expressing hH3R.

Methodology:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing hH3R in appropriate media. Seed cells into a 384-well plate and grow to confluence.

  • Compound Treatment:

    • Aspirate media and replace with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of Compound X and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine at its EC80 concentration) to all wells except the basal control.

  • cAMP Detection: After a 30-minute incubation, lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the HTRF signal against the log concentration of Compound X.

    • Calculate the IC50 value, which represents the concentration of Compound X that reverses 50% of the agonist's effect.

    • Perform a Schild analysis by running agonist dose-response curves in the presence of several fixed concentrations of Compound X. A rightward shift in the agonist EC50 with no reduction in the maximal response is indicative of competitive antagonism.

Part 3: Comparative Analysis & Downstream Functional Effects

A robust validation package compares the novel compound to known alternatives and demonstrates its effect on a downstream physiological process.

Causality of Experimental Choice: Comparing Compound X to established H3R antagonists like GSK189254 provides crucial context for its potency and potential. Furthermore, assessing a downstream effect, such as neurotransmitter release, directly links the molecular action of H3R antagonism to the therapeutically relevant outcome. Microdialysis studies have shown that H3R antagonists increase the release of acetylcholine and other neurotransmitters in key brain regions.[4]

Comparative Data Summary

The following table presents hypothetical data for Compound X alongside published data for the well-characterized H3R antagonist, GSK189254, and the approved drug, Pitolisant.

ParameterCompound X (Hypothetical)GSK189254Pitolisant (Wakix®)
Target Binding (Ki) 1.2 nM (hH3R)0.16 - 0.26 nM (hH3R)[4][6]~2 nM (hH3R)[7]
Functional Antagonism (IC50) 5.8 nM (cAMP assay)~1 nM~3 nM
Receptor Selectivity >1000-fold vs H1, H2, H4>10,000-fold vs H1, H2, H4[4]High selectivity for H3R
In Vivo Target Engagement (ED50) 0.5 mg/kg (p.o.)0.17 mg/kg (p.o.)[4]Not directly comparable
Downstream Signaling Pathway

Antagonism of the presynaptic H3R removes its inhibitory brake on neurotransmitter-containing neurons, leading to increased neurotransmitter release into the synapse.

G cluster_pathway H3R Antagonism and Neurotransmitter Release compound Compound X (H3R Antagonist) h3r Presynaptic Histamine H3 Receptor (Gi-coupled) compound->h3r Blocks inhibition Inhibition Lifted vesicle Vesicles h3r->vesicle Inhibits Release neuron Neuron Terminal (e.g., Cholinergic) release Increased Acetylcholine Release vesicle->release synapse Synaptic Cleft release->synapse

Caption: Mechanism of H3R antagonism on neurotransmitter release.

Conclusion

This guide outlines a systematic, evidence-based approach to confirm the on-target effects of a novel compound, using the hypothetical case of (5-Methoxypyridin-2-yl)methylamine dihydrochloride as a putative H3R antagonist. By progressing from direct binding assays to cellular functional assays and comparing the results with known standards, researchers can build a high-confidence profile of their compound. This rigorous, multi-faceted validation is essential for de-risking drug candidates and ensuring that downstream preclinical and clinical development is built on a solid scientific foundation.

References

  • Medhurst, A. D., et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kuhne, M. G., et al. (2020). Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain. Molecular Pharmaceutics. Available at: [Link]

  • Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. Available at: [Link]

  • PubChem. (n.d.). amine dihydrochloride. PubChem. Available at: [Link]

  • Golub, L. M., et al. (2007). Design, synthesis and biological activity of new polyenolic inhibitors of matrix metalloproteinases: a focus on chemically-modified curcumins. Current Medicinal Chemistry. Available at: [Link]

  • Bastiaansen, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • MDPI. (2022). Main Bioactive Components and Their Biological Activities from Natural and Processed Rhizomes of Polygonum sibiricum. MDPI. Available at: [Link]

  • MDPI. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. Available at: [Link]

  • ResearchGate. (2007). (PDF) GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models. ResearchGate. Available at: [Link]

  • The MAK Collection for Occupational Health and Safety. (2022). Methylamine. Publisso. Available at: [Link]

  • Drutel, G., et al. (2013). Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes. Neuropharmacology. Available at: [Link]

  • National Institutes of Health. (2020). Biological Activities of Natural Products. PMC. Available at: [Link]

  • MDPI. (2023). Biological Activity of Hybrid Molecules Based on Major Constituents of Cinnammomun verum and Thymus vulgaris Essential Oils. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. Available at: [Link]

  • Plisson, C., et al. (2011). 11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET. Journal of Nuclear Medicine. Available at: [Link]

  • ResearchGate. (2024). Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant. ResearchGate. Available at: [Link]

  • Sadek, B., et al. (2016). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Systems Neuroscience. Available at: [Link]

  • National Institutes of Health. (2018). The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254. PMC. Available at: [Link]

  • PubChem. (n.d.). C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. National Institutes of Health. Available at: [Link]

Sources

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[(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride
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[(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.